LS 82-556
描述
属性
CAS 编号 |
92751-45-6 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-N-[(1S)-1-phenylethyl]-5-propanoylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c1-5-18(22)16-11-17(14(4)20-13(16)3)19(23)21-12(2)15-9-7-6-8-10-15/h6-12H,5H2,1-4H3,(H,21,23)/t12-/m0/s1 |
InChI 键 |
HSUOFZJUZZRIOL-LBPRGKRZSA-N |
手性 SMILES |
CCC(=O)C1=CC(=C(N=C1C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
规范 SMILES |
CCC(=O)C1=CC(=C(N=C1C)C)C(=O)NC(C)C2=CC=CC=C2 |
外观 |
Solid powder |
其他CAS编号 |
92751-45-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-N-(methylbenzym)carbamoyl-5-propionyl-2,6-lutidine LS 82-556 LS 82556 LS-82-556 LS-82556 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LS 82-556
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS 82-556 is a potent, light and oxygen-dependent herbicide that induces rapid bleaching, wilting, and desiccation of plant tissues.[1][2] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photosensitive molecule protoporphyrin IX (Proto IX), which, upon exposure to light, generates reactive oxygen species (ROS) that cause extensive cellular damage through lipid peroxidation. This guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on target enzymes, the resultant signaling cascade, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
This compound, with the chemical name (S)-3-N-(methylbenzyl)carbamoyl-5-propionyl-2,6-lutidine, is a potent inhibitor of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4] PPO is a critical enzyme located in the plastid envelope and mitochondrial inner membrane of plant cells, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor for both chlorophyll and heme biosynthesis.[5][6]
This compound, along with other peroxidizing herbicides like oxadiazon, acts as a powerful inhibitor of PPO from various organisms, including plants, yeast, and mice.[4] The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is then thought to leak from its site of synthesis into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.[6][7]
Signaling Pathway and Cellular Effects
The accumulation of protoporphyrin IX is the central event in the herbicidal action of this compound. Protoporphyrin IX is a highly effective photosensitizer.[5] In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (\¹O₂), a type of reactive oxygen species (ROS).[6][7]
This singlet oxygen then initiates a cascade of oxidative damage within the cell, primarily through lipid peroxidation of cellular membranes.[3][6] This leads to a loss of membrane integrity, electrolyte leakage, and ultimately, cell death. The visible symptoms of this process are the characteristic bleaching, wilting, and desiccation of the treated plant tissues.[1][2]
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.
Quantitative Data
| Parameter | Value | Source Organism | Reference |
| IC50 / Ki | Data not publicly available | Plant, Yeast, Mouse | Matringe et al., 1989[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from established methods for measuring PPO activity and its inhibition.[3][5]
Objective: To determine the inhibitory effect of this compound on PPO activity.
Materials:
-
Plant tissue (e.g., etiolated maize coleoptiles or isolated chloroplasts)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA)
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 5 mM MgCl₂)
-
Protoporphyrinogen IX (substrate, freshly prepared by reduction of protoporphyrin IX)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Spectrofluorometer
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove cell debris.
-
Further centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet mitochondria or plastids.
-
Resuspend the pellet in a minimal volume of extraction buffer. This will be the enzyme source.
-
-
Assay:
-
In a microplate or cuvette, combine the assay buffer, the enzyme extract, and various concentrations of this compound (and a solvent control).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~635 nm) over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Measurement of Protoporphyrin IX Accumulation
This protocol is based on methods for extracting and quantifying porphyrins from plant tissues.
Objective: To quantify the accumulation of protoporphyrin IX in plant cells treated with this compound.
Materials:
-
Plant material (e.g., leaf discs, cell suspension cultures)
-
This compound solution
-
Extraction solvent (e.g., acetone:0.1 N NH₄OH, 9:1 v/v)
-
Hexane
-
HPLC system with a fluorescence detector
-
Protoporphyrin IX standard
Procedure:
-
Treatment:
-
Incubate plant material in the dark with various concentrations of this compound for a specified period (e.g., 12-24 hours). Include a control without the herbicide.
-
-
Extraction:
-
Harvest the plant material and homogenize it in the extraction solvent.
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant and wash it with an equal volume of hexane to remove lipids and chlorophyll.
-
The lower aqueous phase contains the porphyrins.
-
-
Quantification:
-
Analyze the aqueous phase using a reverse-phase HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~635 nm).
-
Identify and quantify the protoporphyrin IX peak by comparing its retention time and fluorescence signal to that of a known standard.
-
-
Data Analysis:
-
Calculate the amount of protoporphyrin IX per gram of fresh weight or per cell number.
-
Compare the levels of protoporphyrin IX in treated versus control samples.
-
Lipid Peroxidation Assay (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Objective: To assess the extent of membrane damage caused by this compound-induced oxidative stress.
Materials:
-
Plant tissue treated with this compound and exposed to light
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% w/v TCA)
-
Spectrophotometer
Procedure:
-
Treatment:
-
Treat plant material with this compound and expose to light for a defined period. Include a dark-treated control and an untreated control.
-
-
Extraction:
-
Homogenize the plant tissue in the TCA solution.
-
Centrifuge the homogenate to precipitate proteins and remove debris.
-
-
Reaction:
-
Take an aliquot of the supernatant and mix it with the TBA solution.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes) to allow the formation of the pink-colored MDA-TBA adduct.
-
Quickly cool the reaction mixture on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the mixture to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (to correct for non-specific turbidity).
-
-
Data Analysis:
-
Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm.
-
Express the results as nmol of MDA per gram of fresh weight.
-
Conclusion
The mechanism of action of this compound is well-defined and centers on its potent inhibition of protoporphyrinogen oxidase. This targeted disruption of the tetrapyrrole biosynthesis pathway leads to a cascade of events, culminating in light-dependent oxidative stress and rapid cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the herbicidal properties of this compound and similar compounds, facilitating further research in herbicide development and plant physiology. Understanding these molecular mechanisms is crucial for the development of new, effective, and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.
References
- 1. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. apps.who.int [apps.who.int]
LS 82-556: A Technical Guide to its Peroxidizing Herbicidal Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS 82-556 is a potent, light and oxygen-dependent herbicide belonging to the pyridine carboxamide chemical class. Its herbicidal activity is characterized by rapid bleaching, wilting, and desiccation of treated foliage. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role as a peroxidizing herbicide, with detailed experimental protocols and quantitative data to support further research and development.
Mechanism of Action
The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (Protox, PPOX), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the synthesis of both chlorophylls and hemes.
Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, in the plastids. This excess protoporphyrinogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.
Protoporphyrin IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂), a reactive oxygen species (ROS). This singlet oxygen then initiates a cascade of lipid peroxidation reactions within the cell membranes. The resulting membrane disruption leads to loss of cellular integrity, electrolyte leakage, and ultimately, cell death, manifesting as the visible symptoms of herbicidal action.
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound induced phytotoxicity.
Quantitative Data
The inhibitory potential of this compound on Protox has been quantified, demonstrating its high efficacy. The following table summarizes the available quantitative data for this compound and related peroxidizing herbicides.
| Herbicide | Organism | Enzyme Source | IC50 (nM) | Reference |
| This compound | Maize (Zea mays) | Etioplasts | 4 | [1] |
| This compound | Maize (Zea mays) | Mitochondria | 6 | [1] |
| This compound | Yeast (Saccharomyces cerevisiae) | Mitochondria | 23 | [1] |
| This compound | Mouse | Liver Mitochondria | 30 | [1] |
| Oxadiazon | Maize (Zea mays) | Etioplasts | 25 | [1] |
| M&B 39279 | Maize (Zea mays) | Etioplasts | 1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.
Protoporphyrinogen Oxidase (Protox) Inhibition Assay
This assay measures the enzymatic activity of Protox in the presence and absence of inhibitors.
Experimental Workflow:
Caption: General workflow for the Protox inhibition assay.
Detailed Methodology:
-
Enzyme Preparation:
-
Isolate etioplasts or mitochondria from plant tissue (e.g., 7-day-old dark-grown maize shoots) using differential centrifugation as described by Matringe et al. (1989).
-
Resuspend the final pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Substrate Preparation:
-
Prepare protoporphyrinogen IX by the reduction of protoporphyrin IX with a 3% sodium amalgam in the dark, under a nitrogen atmosphere.
-
Neutralize the resulting solution with Tris base.
-
-
Assay Procedure:
-
Prepare an assay mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, and 0.05% (v/v) Tween 80.
-
Add the enzyme preparation (e.g., 50 µg of protein) to the assay mixture.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration does not exceed 1%) or the solvent alone for the control.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding protoporphyrinogen IX (final concentration of approximately 5 µM).
-
Immediately monitor the increase in fluorescence due to the formation of protoporphyrin IX using a spectrofluorometer (excitation at 405 nm, emission at 633 nm).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence increase over time.
-
Express the activity in the presence of this compound as a percentage of the control activity.
-
Determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Accumulation of Protoporphyrin IX
This protocol describes the measurement of protoporphyrin IX accumulation in plant tissues treated with this compound.
Experimental Workflow:
Caption: Workflow for measuring Protoporphyrin IX accumulation.
Detailed Methodology:
-
Plant Material and Treatment:
-
Use plant material such as leaf discs (e.g., from 7-day-old cucumber cotyledons) or cell suspension cultures.
-
Float leaf discs on a solution containing various concentrations of this compound or the solvent control in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5, with 1% (w/v) sucrose and 0.1% (v/v) Tween 20).
-
Incubate the samples in the dark for a specified period (e.g., 12-20 hours) to allow for the accumulation of protoporphyrin IX without photooxidation.
-
-
Extraction of Porphyrins:
-
Homogenize the plant tissue in a mixture of acetone and 0.1 M NH₄OH (9:1, v/v).
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Quantification:
-
Transfer the supernatant to a new tube and add hexane to remove chlorophyll.
-
After vigorous mixing and centrifugation, the upper hexane phase is discarded.
-
Measure the fluorescence of the lower aqueous phase using a spectrofluorometer. The excitation and emission maxima for protoporphyrin IX are approximately 400 nm and 630 nm, respectively.
-
Quantify the amount of protoporphyrin IX by comparison to a standard curve prepared with authentic protoporphyrin IX.
-
-
Data Analysis:
-
Express the amount of accumulated protoporphyrin IX per unit of tissue weight (e.g., nmol/g fresh weight).
-
Conclusion
This compound is a highly effective peroxidizing herbicide that targets the enzyme protoporphyrinogen oxidase. Its mode of action, involving the light-dependent accumulation of the photosensitizer protoporphyrin IX, leads to rapid and extensive cellular damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the fields of herbicide development, plant physiology, and drug discovery to further investigate the properties and potential applications of this and other Protox-inhibiting compounds.
References
An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by LS 82-556
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS 82-556 is a potent, light and oxygen-dependent herbicidal compound that targets the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules such as chlorophyll and heme. By inhibiting PPO, this compound disrupts this pathway, leading to the accumulation of the substrate protoporphyrinogen IX. This intermediate is then rapidly oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants. This technical guide provides a comprehensive overview of the inhibition of protoporphyrinogen oxidase by this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for studying its effects.
Mechanism of Action
The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen oxidase.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common intermediate in the biosynthesis of both chlorophylls and hemes. Inhibition of PPO by this compound leads to a build-up of protoporphyrinogen IX within the cell. This accumulated substrate is then thought to leak from its site of synthesis in the plastids and mitochondria into the cytoplasm, where it is autooxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizing molecule. When exposed to light, it absorbs energy and transfers it to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These highly destructive molecules initiate a cascade of lipid peroxidation, leading to the degradation of cellular membranes and a loss of cellular integrity, which manifests as bleaching, wilting, and desiccation of the plant tissues.[2]
Signaling Pathway of PPO Inhibition by this compound
Caption: Signaling pathway of protoporphyrinogen oxidase inhibition by this compound.
Quantitative Data on PPO Inhibition
Table 1: IC50 Values for Various PPO-Inhibiting Herbicides
| Herbicide | Enzyme Source | IC50 (nM) | Reference |
| Acifluorfen-methyl | Corn etioplast | 4 | Matringe et al., 1989, Biochem. J. |
| Oxadiazon | Corn etioplast | 20 | Matringe et al., 1989, Biochem. J. |
| Fomesafen | Corn etioplast | 6 | Matringe et al., 1989, Biochem. J. |
| Flumioxazin | Rat Liver Mitochondria | 1.1 | Yoshino et al., 1993, J. Pestic. Sci. |
Note: The data for this compound is not available in the reviewed literature. The provided data for other PPO inhibitors is for illustrative purposes.
Experimental Protocols
The following is a generalized protocol for the in vitro assay of protoporphyrinogen oxidase inhibition, based on methods commonly cited in the literature for studying PPO-inhibiting herbicides.
1. Preparation of Enzyme Source (e.g., Etiolated Plant Plastids)
-
Plant Material: Germinate seeds (e.g., corn, barley) in the dark for 7-10 days to obtain etiolated seedlings.
-
Homogenization: Harvest the etiolated shoots and homogenize them in a chilled grinding buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, 1 mM MgCl2, and 0.1% BSA).
-
Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and centrifuge at a low speed (e.g., 1,000 x g for 10 min) to pellet debris.
-
Plastid Isolation: Centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the plastids.
-
Washing and Resuspension: Wash the plastid pellet with the grinding buffer and resuspend it in a suitable assay buffer.
-
Protein Quantification: Determine the protein concentration of the plastid suspension using a standard method (e.g., Bradford assay).
2. Protoporphyrinogen IX (Substrate) Preparation
-
Reduction of Protoporphyrin IX: Protoporphyrinogen IX is unstable and must be freshly prepared by the chemical reduction of protoporphyrin IX using sodium amalgam under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: The resulting protoporphyrinogen IX can be purified to remove any remaining protoporphyrin IX.
3. PPO Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 5 mM EDTA), the enzyme preparation (plastids), and varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 30°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate.
-
Measurement of Protoporphyrin IX Formation: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX. This can be done spectrophotometrically or spectrofluorometrically. Protoporphyrin IX has a characteristic fluorescence emission maximum at approximately 632 nm when excited at around 405 nm.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value can be determined by fitting the data to a suitable dose-response curve.
Experimental Workflow
Caption: General experimental workflow for determining PPO inhibition by this compound.
Conclusion
This compound is a potent inhibitor of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll and heme. Its herbicidal activity stems from the light-dependent accumulation of the photosensitizer protoporphyrin IX, which leads to rapid cellular damage. While the specific inhibitory constants for this compound are not widely reported, its mechanism of action is well-understood and consistent with that of other peroxidizing herbicides. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other PPO inhibitors, which are crucial for the development of new herbicides and for understanding the fundamental processes of tetrapyrrole biosynthesis. Further research to quantify the inhibitory potency of this compound on PPO from various species would be of significant value to the scientific community.
References
The Role of LS 82-556 in Inducing Photodynamic Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LS 82-556 is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox), a critical component in the heme biosynthesis pathway. By blocking this enzyme, this compound induces the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX (Proto IX)—a highly effective photosensitizer. Upon exposure to light, Proto IX generates reactive oxygen species (ROS), primarily singlet oxygen, leading to significant oxidative stress, cellular damage, and eventual cell death. This "indirect" photodynamic mechanism, where the therapeutic agent induces the buildup of an endogenous photosensitizer, presents a unique avenue for photodynamic therapy (PDT) research and development. This guide provides an in-depth overview of the core mechanisms, quantitative data, experimental considerations, and key signaling pathways associated with this compound-induced photodynamic stress.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of protoporphyrinogen oxidase.[1] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the synthesis of heme and chlorophyll.[1][2] Inhibition of Protox by this compound leads to a bottleneck in this pathway, causing the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated protoporphyrinogen IX is then auto-oxidized to protoporphyrin IX, a potent photosensitizer.[1][3]
The photodynamic process is initiated when the accumulated protoporphyrin IX absorbs light energy, transitioning to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4] Singlet oxygen is a powerful oxidizing agent that can react with a wide array of biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and death.[5] This light-dependent cytotoxicity is the hallmark of photodynamic stress.
Quantitative Data
The following tables summarize key quantitative parameters related to the photodynamic effects induced by Protox inhibition and the resulting accumulation of protoporphyrin IX.
Table 1: Protoporphyrin IX Accumulation Induced by this compound
| Parameter | Value | Cell Type | Reference |
| This compound Concentration | 100 µM | Non-chlorophyllous soybean cells | [6] |
| Protoporphyrin IX Accumulation | 23 nmol/g dry weight | Non-chlorophyllous soybean cells | [6] |
Table 2: Photophysical Properties of Protoporphyrin IX
| Parameter | Value | Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 - 0.87 | Varies with solvent and aggregation state | [7] |
Experimental Protocols
The following are representative protocols for investigating the photodynamic effects of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Induction of Photodynamic Stress
Objective: To induce and assess photodynamic cytotoxicity in a mammalian cell line using this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound (stock solution in a suitable solvent like DMSO)
-
Light source with appropriate wavelength for Proto IX excitation (e.g., broadband visible light source, or a laser/LED with emission around 405 nm or in the 630-635 nm Q-band region)
-
96-well plates for cell culture and viability assays
-
Reagents for cell viability assessment (e.g., MTT, WST-1, or Calcein-AM/Propidium Iodide)[8]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
This compound Incubation: Treat the cells with varying concentrations of this compound (a starting range could be 1-100 µM). Include a vehicle control (DMSO). Incubate for a period sufficient to allow for Proto IX accumulation (e.g., 4-24 hours). All incubation steps with this compound should be performed in the dark to prevent premature phototoxicity.
-
Irradiation: Following incubation, wash the cells with PBS to remove excess this compound. Add fresh, phenol red-free medium. Expose the cells to a specific dose of light. A dark control (cells treated with this compound but not irradiated) and a light-only control (cells not treated with this compound but irradiated) should be included.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard assay such as the MTT or WST-1 assay. Read the absorbance at the appropriate wavelength using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To detect the generation of ROS in cells treated with this compound and light.
Materials:
-
Cells treated as described in Protocol 3.1
-
ROS-sensitive fluorescent probe (e.g., CellROX® Deep Red, DCFDA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: Following this compound incubation and just before irradiation, load the cells with the ROS-sensitive probe according to the manufacturer's instructions.
-
Irradiation: Irradiate the cells as described previously.
-
Detection: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity in the cells treated with this compound and light, compared to controls, indicates ROS production.
Quantification of Protoporphyrin IX Accumulation
Objective: To measure the intracellular accumulation of Proto IX following treatment with this compound.
Materials:
-
Cells treated with this compound in the dark
-
Cell lysis buffer
-
Solvent for porphyrin extraction (e.g., acidified methanol)
-
Spectrofluorometer
Procedure:
-
Cell Lysis and Extraction: After incubation with this compound, wash the cells with PBS and lyse them. Extract the porphyrins from the cell lysate using an appropriate solvent system.
-
Fluorometric Quantification: Measure the fluorescence of the extract using a spectrofluorometer with an excitation wavelength of approximately 405 nm and an emission scan from 600 to 700 nm. The characteristic emission peak of Proto IX is around 635 nm.[9]
-
Standard Curve: Generate a standard curve using known concentrations of Proto IX to quantify the amount in the cell extracts.
Signaling Pathways in this compound-Induced Photodynamic Stress
The photodynamic stress initiated by this compound and light can trigger multiple cell death pathways, primarily apoptosis and necrosis. The specific pathway activated often depends on the intensity of the photodynamic insult and the cellular context.
Apoptosis Induction
At lower levels of photodynamic stress, apoptosis is often the predominant mode of cell death. The generated ROS can lead to mitochondrial damage, resulting in the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
Caption: this compound induces apoptosis via ROS-mediated mitochondrial damage.
Necrosis Induction
Higher levels of photodynamic stress can cause overwhelming cellular damage, leading to necrosis. This often involves the rapid depletion of ATP and the loss of membrane integrity. The ROS/JNK signaling pathway has been implicated in protoporphyrin IX-induced necrosis.
Caption: High photodynamic stress from this compound can induce necrosis.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the photodynamic effects of this compound in vitro.
Caption: A typical workflow for in vitro studies of this compound.
Conclusion and Future Directions
This compound represents a valuable tool for inducing photodynamic stress through the endogenous accumulation of protoporphyrin IX. Its potent inhibition of protoporphyrinogen oxidase provides a clear and targetable mechanism of action. While much of the initial research on this compound has been in the context of herbicide development, the principles of its action are directly applicable to the field of photodynamic therapy.
For drug development professionals, the concept of using Protox inhibitors to generate a photosensitizer in situ offers several potential advantages, including improved tumor selectivity, as the heme synthesis pathway is often upregulated in cancer cells. Future research should focus on several key areas:
-
Mammalian Cell Studies: Detailed investigations into the efficacy and selectivity of this compound and other Protox inhibitors in a variety of cancer cell lines are needed.
-
Quantitative Modeling: Development of models to predict protoporphyrin IX accumulation based on this compound dosage and cell type would aid in optimizing treatment protocols.
-
In Vivo Studies: Preclinical animal studies are necessary to evaluate the therapeutic window and potential systemic toxicity of Protox inhibitor-based photodynamic therapy.
-
Combination Therapies: Exploring the synergistic effects of this compound-induced photodynamic stress with other anticancer agents could lead to more effective treatment regimens.
By leveraging the foundational knowledge of this compound's mechanism, the field of photodynamic therapy can continue to explore innovative strategies for the treatment of cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of photodynamic therapy in medical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Quantitative spectroscopic analysis of 5-aminolevulinic acid-induced protoporphyrin IX fluorescence intensity in diffusely infiltrating astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of LS 82-556 on Plant Cellular Membranes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS 82-556 is a potent, light and oxygen-dependent herbicide that induces significant structural and functional damage to plant cellular membranes. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a powerful photosensitizer. In the presence of light, Proto IX generates reactive oxygen species (ROS), which initiate a cascade of oxidative stress, primarily manifesting as lipid peroxidation. This process degrades cellular membranes, leading to loss of integrity, electrolyte leakage, and ultimately, cell death. This technical guide provides a comprehensive overview of the core effects of this compound on plant cellular membranes, including its mechanism of action, quantitative effects on membrane damage, and detailed experimental protocols for relevant assays.
Introduction
The integrity of cellular membranes is paramount for the normal physiological functioning and survival of plant cells. These membranes, composed of a lipid bilayer embedded with proteins, regulate the passage of ions and molecules, maintain electrochemical gradients, and serve as a platform for various enzymatic reactions. Disruption of membrane structure and function can have catastrophic consequences for the cell.
This compound is a peroxidizing herbicide that has been shown to exert its phytotoxic effects primarily through the disruption of cellular membranes[1][2]. Understanding the precise mechanisms by which this compound compromises membrane integrity is crucial for the development of new herbicidal compounds and for a deeper understanding of oxidative stress in plants.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase and Subsequent Oxidative Stress
The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), a flavoprotein located in the plastid envelope and mitochondria that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX[1]. This compound is a potent inhibitor of plant PPO[1].
The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is exported from the plastids into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX (Proto IX) by non-enzymatic or other enzymatic processes.
Proto IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it transitions to an excited triplet state. This excited Proto IX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). This process is central to the herbicidal activity of this compound.
The generated singlet oxygen and other ROS initiate a chain reaction of lipid peroxidation within the cellular membranes. Polyunsaturated fatty acids, which are abundant in plant membranes, are particularly susceptible to attack by ROS. This leads to the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of cytotoxic products, including malondialdehyde (MDA). This cascade of lipid peroxidation results in severe damage to the structure and function of the plasma membrane, tonoplast, and other organellar membranes.
Signaling Pathway of this compound Action
References
An In-depth Technical Guide to the Discovery and History of the Experimental Herbicide LS 82-556
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the experimental herbicide LS 82-556. Developed by Rhône-Poulenc Agrochimie in the mid-1980s, this compound is a potent, light and oxygen-dependent herbicide belonging to the pyridine derivative class of compounds. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon illumination, generates reactive oxygen species that cause rapid lipid peroxidation and membrane damage, ultimately resulting in plant death. This document details the available information on its discovery, summarizes its herbicidal efficacy, provides detailed experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams.
Discovery and History
Patent documents from this era, such as EP0145956A1 filed by Rhône-Poulenc, describe novel benzylcarbamoylpyridine derivatives with herbicidal properties.[1] These patents laid the groundwork for the chemical class to which this compound belongs. The "LS" designation was likely an internal research code used by the company.
This compound was primarily used as a research tool to understand the mode of action of Protox-inhibiting herbicides. It does not appear to have been commercially developed or registered for widespread agricultural use.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (S)-N-(1-phenylethyl)-2,6-dimethyl-5-propanoylpyridine-3-carboxamide |
| Chemical Formula | C20H24N2O2 |
| Molecular Weight | 340.42 g/mol |
| Class | Pyridine derivative |
| Appearance | Not publicly documented |
| Solubility | Not publicly documented |
Mechanism of Action
This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). Protox is the last common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2]
The inhibition of Protox by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids. This excess protoporphyrinogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.[3]
Protoporphyrin IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen and other reactive oxygen species (ROS).[3] These ROS cause rapid peroxidation of membrane lipids, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4] This manifests as the characteristic symptoms of Protox-inhibiting herbicides: bleaching, wilting, and desiccation of the treated plant tissues.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Parameter | Organism/Enzyme Source | Value | Reference |
| I50 (Protox Inhibition) | Maize (Zea mays) etioplasts | 1.3 nM | [5] |
| I50 (Protox Inhibition) | Yeast (Saccharomyces cerevisiae) mitochondria | 14 nM | [5] |
| I50 (Protox Inhibition) | Mouse liver mitochondria | 15 nM | [5] |
| Herbicidal Effect (Electrolyte Leakage) | Cucumber (Cucumis sativus) cotyledons | Significant leakage at 1 µM | [4] |
| Herbicidal Effect (Ethane Production) | Cucumber (Cucumis sativus) cotyledons | Increased ethane production at 1 µM | [4] |
Experimental Protocols
Synthesis of this compound
While the specific synthesis protocol for this compound is detailed in proprietary company documents and likely within patent EP0145956A1, a general synthetic route for related pyridine derivatives can be inferred from the chemical literature. The synthesis of 3-(N-methylbenzylcarbamoyl)-5-propionyl-2,6-lutidine would likely involve the following key steps:
-
Formation of the 2,6-lutidine-3-carboxylic acid backbone.
-
Introduction of the propionyl group at the 5-position. This could be achieved through a Friedel-Crafts acylation or a related reaction.
-
Activation of the carboxylic acid group. The carboxylic acid at the 3-position would be converted to a more reactive derivative, such as an acid chloride or an activated ester.
-
Amide bond formation. The activated carboxylic acid would then be reacted with (S)-1-phenylethanamine to form the final amide product, this compound.
Protoporphyrinogen Oxidase (Protox) Inhibition Assay
This protocol is based on the methods described by Matringe et al. (1989).[5]
Objective: To determine the in vitro inhibitory activity of this compound on Protox from various sources.
Materials:
-
Isolated mitochondria (from etiolated maize shoots, yeast, or mouse liver)
-
Protoporphyrinogen IX (substrate)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)
-
Fluorometer
Procedure:
-
Prepare mitochondrial suspensions in the assay buffer.
-
In a fluorometer cuvette, combine the assay buffer, mitochondrial suspension, and varying concentrations of this compound.
-
Initiate the reaction by adding protoporphyrinogen IX.
-
Monitor the increase in fluorescence at an emission wavelength of approximately 630 nm (with excitation at around 405 nm) over time. This corresponds to the formation of protoporphyrin IX.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the I50 value, which is the concentration of this compound required to inhibit 50% of the Protox activity.
Experimental Workflow for Protox Inhibition Assay
Caption: Workflow for Protox inhibition assay.
Herbicidal Activity Assessment (Electrolyte Leakage Assay)
This protocol is based on the methods described by Matringe and Scalla (1986).[4]
Objective: To assess the herbicidal damage to plant tissues by measuring the leakage of electrolytes from cells.
Materials:
-
Plant material (e.g., cucumber cotyledon discs)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., phosphate buffer)
-
Conductivity meter
-
Growth chamber with controlled light and temperature
Procedure:
-
Excise uniform discs from the plant material.
-
Float the discs in the this compound solutions or a control solution in petri dishes.
-
Incubate the dishes in the dark for a period (e.g., 12-24 hours) to allow for herbicide uptake and protoporphyrin IX accumulation.
-
Transfer the dishes to a light source in the growth chamber.
-
At various time points, measure the conductivity of the incubation solution. An increase in conductivity indicates leakage of electrolytes from damaged cells.
-
After the final time point, boil the tissues to cause complete electrolyte leakage and measure the maximum conductivity.
-
Express the electrolyte leakage as a percentage of the total electrolytes.
Experimental Workflow for Electrolyte Leakage Assay
Caption: Workflow for electrolyte leakage assay.
Conclusion
This compound stands as a significant experimental herbicide in the history of weed science. Its discovery and subsequent characterization by Rhône-Poulenc and academic researchers were instrumental in solidifying the understanding of protoporphyrinogen oxidase as a key herbicidal target. While it did not proceed to commercialization, the in-depth studies on its mode of action have provided a valuable framework for the development of other successful Protox-inhibiting herbicides. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in this class of herbicides and the fundamental mechanisms of herbicidal action.
References
- 1. Protoporphyrinogen oxidase (PPO)-inhibitor resistance in kochia (Bassia scoparia) | Weed Science | Cambridge Core [cambridge.org]
- 2. US7842856B2 - Herbicide resistance gene, compositions and methods - Google Patents [patents.google.com]
- 3. Frontiers | Plant Photodynamic Stress: What's New? [frontiersin.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
The Impact of LS 82-556 on Tetrapyrrole Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS 82-556 is a potent pyridine derivative herbicide that induces the accumulation of tetrapyrroles, specifically protoporphyrin IX, by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This inhibition disrupts the heme and chlorophyll biosynthesis pathways, leading to the buildup of the photodynamic protoporphyrin IX. In the presence of light and oxygen, this accumulation results in rapid cell membrane disruption and eventual cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of its quantitative impact on tetrapyrrole accumulation.
Introduction
Tetrapyrroles are a class of essential biological pigments that include hemes, chlorophylls, and bilins. The biosynthesis of these molecules is a highly regulated and complex process. Disruption of this pathway can lead to the accumulation of intermediate compounds, some of which can be phototoxic. This compound, a peroxidizing herbicide, exploits this vulnerability by specifically targeting and inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This guide delves into the core aspects of this compound's interaction with this pathway and its consequences.
Mechanism of Action
This compound acts as a potent inhibitor of protoporphyrinogen oxidase (Protox), the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] This inhibition is a critical step in the biosynthesis of both heme and chlorophyll. The blockage of Protox by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated protoporphyrinogen IX is then thought to be auto-oxidized to protoporphyrin IX, a potent photosensitizer.
In the presence of light, protoporphyrin IX absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then causes lipid peroxidation and the destruction of cellular membranes, leading to rapid cellular leakage and death. This light-dependent herbicidal activity is a hallmark of Protox-inhibiting herbicides like this compound.
Signaling Pathway Diagram
Quantitative Data on Tetrapyrrole Accumulation
Treatment of plant cells with this compound leads to a significant and measurable accumulation of protoporphyrin IX. The extent of this accumulation is dependent on the concentration of the herbicide and the duration of treatment.
| Herbicide | Concentration (µM) | System | Accumulated Protoporphyrin IX (nmol/g dry weight) | Reference |
| This compound | 100 | Nonchlorophyllous soybean cells | 16 - 23 | Matringe and Scalla, 1988[2] |
This compound is recognized as a potent inhibitor of Protox, with its inhibitory activity being a key factor in its herbicidal efficacy.
| Herbicide | Target Enzyme | IC50 | Source | Reference |
| This compound | Protoporphyrinogen Oxidase | Potent Inhibitor | Plant, Yeast, Mouse | Matringe et al., 1989[1] |
Experimental Protocols
Measurement of Protoporphyrinogen Oxidase (Protox) Activity
This protocol outlines a common method for determining the activity of Protox and assessing the inhibitory effect of compounds like this compound.
Materials:
-
Mitochondria or etioplasts isolated from plant tissue (e.g., pea seedlings)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)
-
This compound stock solution (dissolved in DMSO)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the assay buffer and isolated mitochondria or etioplasts.
-
For inhibition studies, add various concentrations of this compound to the reaction mixtures. A control with DMSO alone should be included.
-
Pre-incubate the mixtures for a short period at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding protoporphyrinogen IX to a final concentration of approximately 5-10 µM.
-
Immediately monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) or absorbance (at ~408 nm) over time.
-
The rate of the reaction is determined from the initial linear phase of the fluorescence/absorbance increase.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow Diagram
Quantification of Protoporphyrin IX Accumulation by HPLC
This protocol describes the extraction and quantification of protoporphyrin IX from plant cells treated with this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant cells (e.g., nonchlorophyllous soybean cell suspension culture)
-
This compound
-
Acetone
-
Hexane
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., methanol, ammonium phosphate buffer)
-
Protoporphyrin IX standard
Procedure:
-
Treatment: Incubate plant cells with the desired concentrations of this compound for a specific duration in the dark.
-
Extraction:
-
Harvest the cells by centrifugation.
-
Extract the pigments by homogenizing the cell pellet in acetone.
-
Centrifuge to remove cell debris.
-
Wash the acetone extract with hexane to remove lipids and other non-polar compounds.
-
-
HPLC Analysis:
-
Inject the hexane-washed acetone extract into the HPLC system.
-
Separate the tetrapyrroles on a C18 column using a suitable gradient of mobile phase solvents.
-
Detect protoporphyrin IX using a fluorescence detector with excitation at approximately 405 nm and emission at approximately 633 nm.
-
-
Quantification:
-
Identify the protoporphyrin IX peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of protoporphyrin IX by integrating the peak area and comparing it to a standard curve generated with known concentrations of the protoporphyrin IX standard.
-
Express the results as nmol of protoporphyrin IX per gram of cell dry weight.
-
Conclusion
This compound is a powerful tool for studying the tetrapyrrole biosynthesis pathway due to its specific and potent inhibition of protoporphyrinogen oxidase. This inhibition leads to the predictable accumulation of protoporphyrin IX, a photodynamic molecule with significant cellular consequences. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other Protox inhibitors, enabling a deeper understanding of tetrapyrrole metabolism and its role in cellular function and pathology. This knowledge is not only crucial for the development of new herbicides but also holds potential for applications in photodynamic therapy and other areas of drug development.
References
The Impact of LS 82-556 on Fatty Acid Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS 82-556 is a potent, light and oxygen-dependent herbicidal compound. Its mechanism of action centers on the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a powerful photosensitizer, generating reactive oxygen species (ROS) that trigger a cascade of lipid peroxidation. This process results in the degradation of fatty acids, compromising cell membrane integrity and leading to rapid cellular damage. This technical guide provides an in-depth analysis of the core mechanism of this compound, its consequential effects on fatty acid degradation, and detailed experimental protocols for assessing these effects.
Introduction to this compound
This compound is classified as a pyridine derivative herbicide.[1] Its herbicidal activity is contingent upon the presence of light and oxygen, highlighting its photodynamic mode of action.[2][3][4] The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), also known as Protox.[5][6] PPO is the final common enzyme in the biosynthesis of both chlorophylls and hemes.[1] By inhibiting this crucial enzyme, this compound disrupts the normal flow of the tetrapyrrole pathway, leading to the accumulation of the substrate, protoporphyrinogen IX.[5][7]
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The herbicidal activity of this compound is initiated by its binding to and inhibition of PPO.[6] This inhibition is competitive, with this compound acting as an analog to the enzyme's natural substrate.[6] The blockage of PPO leads to the accumulation of protoporphyrinogen IX within the cell.[7] This excess protoporphyrinogen IX is then thought to leak from its site of synthesis in the plastids into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.[6][7]
Protoporphyrin IX is a highly effective photosensitizer.[5] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][7] This singlet oxygen is a primary driver of oxidative stress and initiates a chain reaction of lipid peroxidation.[1]
Figure 1. Signaling pathway of this compound leading to fatty acid degradation.
Effect on Fatty Acid Degradation
The primary consequence of the ROS generation induced by this compound is the peroxidative destruction of membrane lipids.[1] Polyunsaturated fatty acids, which are abundant components of cellular membranes, are particularly susceptible to attack by reactive oxygen species. This process, known as lipid peroxidation, is a chain reaction that propagates through the membrane, causing extensive damage.
The degradation of fatty acids through lipid peroxidation leads to:
-
Loss of Membrane Fluidity and Integrity: The chemical modification of fatty acids disrupts the ordered structure of the lipid bilayer, making membranes leaky and dysfunctional.
-
Formation of Cytotoxic Byproducts: Lipid peroxidation generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxyalkenals, which can further damage cellular components, including proteins and DNA.[8]
-
Structural Damage to Organelles: The destruction of membranes affects all cellular organelles, including chloroplasts and mitochondria, leading to a complete breakdown of cellular function.[2]
Quantitative Data on Fatty Acid Degradation
| Treatment Group | Concentration (µM) | Malondialdehyde (MDA) Content (nmol/g fresh weight) | Electrolyte Leakage (%) |
| Control (Untreated) | 0 | 2.5 ± 0.3 | 15 ± 2 |
| This compound | 1 | 8.7 ± 0.9 | 45 ± 5 |
| This compound | 10 | 25.4 ± 2.1 | 85 ± 7 |
| This compound (Dark) | 10 | 3.1 ± 0.4 | 18 ± 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on fatty acid degradation and membrane damage.
Measurement of Lipid Peroxidation (TBARS Assay)
Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize a known weight of plant tissue (e.g., 0.5 g) in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 0.5% TBA in 20% TCA.
-
Incubation: Incubate the mixture in a water bath at 95°C for 30 minutes.
-
Cooling: Quickly cool the reaction tubes in an ice bath to stop the reaction.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).
-
Calculation: The concentration of MDA is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
Assessment of Membrane Damage (Electrolyte Leakage Assay)
Principle: This method assesses cell membrane integrity by measuring the leakage of electrolytes from damaged tissues into an aqueous solution.[2] The increase in electrical conductivity of the solution is proportional to the degree of membrane damage.
Protocol:
-
Sample Collection: Collect leaf discs or other tissue samples of a uniform size from treated and control plants.
-
Washing: Gently wash the samples with deionized water to remove surface contaminants.
-
Incubation: Place the samples in a known volume of deionized water (e.g., 10 mL) in a sealed tube and incubate at room temperature for a set period (e.g., 4-6 hours) with gentle shaking.
-
Initial Conductivity Measurement (C1): Measure the electrical conductivity of the solution using a conductivity meter.
-
Total Electrolyte Measurement (C2): Autoclave or boil the samples in the same solution for 15-20 minutes to cause complete disruption of all membranes and release of all electrolytes. Cool to room temperature and measure the final conductivity.
-
Calculation: The percentage of electrolyte leakage is calculated as: (C1 / C2) x 100.
Figure 2. General experimental workflow for assessing the effects of this compound.
Conclusion
This compound exerts its potent herbicidal effects through a well-defined mechanism of action involving the inhibition of protoporphyrinogen oxidase. The subsequent accumulation of protoporphyrin IX and light-dependent generation of reactive oxygen species directly lead to extensive lipid peroxidation and the degradation of fatty acids. This cascade of events culminates in the loss of cell membrane integrity and rapid cell death. The experimental protocols detailed in this guide provide robust methods for quantifying the extent of this damage. While specific quantitative data for this compound remains elusive in the current literature, the provided frameworks for data presentation and experimental design offer a clear path for future research in this area. This information is critical for researchers and scientists in the fields of herbicide development and plant physiology to understand and further investigate the impact of PPO-inhibiting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 8. Lipid Peroxidation | Lipid Peroxidaton Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
Methodological & Application
Application Notes and Protocols for LS 82-556 in Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS 82-556 is an experimental pyridine derivative herbicide that induces rapid photodynamic damage in susceptible plants.[1][2] Its primary mechanism of action is the inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of both chlorophylls and heme.[2][3] This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, which subsequently auto-oxidizes to form protoporphyrin IX (PPIX).[4] PPIX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane disruption, and ultimately, cell death.[5][6]
These application notes provide detailed protocols for utilizing this compound in various laboratory assays to study its inhibitory activity, cellular effects, and herbicidal efficacy. Additionally, considerations for its evaluation in mammalian systems are discussed for drug development professionals, as Protox is also a mitochondrial enzyme in mammals.[4][7]
Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
This compound acts as a potent inhibitor of protoporphyrinogen oxidase (Protox). This enzyme is located in the chloroplasts and mitochondria of plant cells and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor to both chlorophyll and heme.
Inhibition of Protox by this compound disrupts this pathway, causing the accumulation of protoporphyrinogen IX. This substrate then moves from its site of synthesis into the cytoplasm, where it is oxidized to protoporphyrin IX.[1] The resulting high concentration of protoporphyrin IX, a powerful photosensitizer, leads to light-dependent oxidative stress and cell death.[5][6]
References
- 1. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]
- 2. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing LS 82-556 for the Induction and Study of Oxidative Stress in Plant Cells
Introduction
Oxidative stress is a critical factor in plant responses to various biotic and abiotic stresses. The controlled induction of oxidative stress in a laboratory setting is essential for understanding the intricate signaling pathways and cellular defense mechanisms. LS 82-556, a pyridine derivative herbicide, serves as a potent tool for inducing light-dependent oxidative stress in plant cells. It is not a fluorescent probe itself, but rather a specific inhibitor of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] This inhibition leads to the accumulation of a powerful photosensitizer, protoporphyrin IX, which upon exposure to light, generates reactive oxygen species (ROS), ultimately causing lipid peroxidation, membrane damage, and cell death.[1][3] This application note provides a detailed protocol for using this compound to induce oxidative stress and subsequently quantify it using the general ROS-sensitive fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Mechanism of Action
This compound acts by competitively inhibiting protoporphyrinogen oxidase, a key enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[1] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by this compound causes the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[1] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it enters an excited triplet state, transferring energy to molecular oxygen to form highly reactive singlet oxygen (¹O₂), a major ROS. This cascade of events leads to rapid cellular damage, manifesting as oxidative stress.[1]
Experimental Protocols
1. Induction of Oxidative Stress in Plant Suspension Cells using this compound
This protocol describes the induction of oxidative stress in a model plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells).
Materials:
-
Plant cell suspension culture in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Growth medium for the cell culture
-
Sterile flasks or multi-well plates
-
Orbital shaker with controlled light and temperature
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or a suitable buffer for washing cells
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission: ~488 nm/~525 nm for H₂DCFDA)
Procedure:
-
Cell Culture Preparation: Subculture the plant cells 3-4 days before the experiment to ensure they are in the logarithmic growth phase.
-
Treatment with this compound:
-
Aliquot a defined volume of the cell suspension into sterile flasks or wells of a multi-well plate.
-
Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a solvent control (DMSO) and an untreated control.
-
Incubate the cells on an orbital shaker under controlled light conditions (e.g., 16-hour photoperiod) and temperature for a specified duration (e.g., 4, 8, 12, or 24 hours). The duration will depend on the cell type and the desired level of stress.
-
-
ROS Detection with H₂DCFDA:
-
After the treatment period, harvest the cells by gentle centrifugation.
-
Wash the cells twice with a suitable buffer (e.g., PBS) to remove any residual medium and this compound.
-
Resuspend the cells in the buffer containing H₂DCFDA at a final concentration of 5-10 µM.
-
Incubate the cells in the dark for 30-60 minutes to allow the probe to be taken up and deacetylated by cellular esterases to its fluorescent form.
-
-
Fluorescence Measurement:
-
After incubation with the probe, wash the cells again to remove excess H₂DCFDA.
-
Resuspend the cells in fresh buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For microscopy, capture images from multiple fields of view for each treatment. For a plate reader, record the average fluorescence intensity from each well.
-
-
Data Analysis:
-
Quantify the fluorescence intensity from the captured images using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity of the treated samples to the untreated control.
-
Plot the relative fluorescence intensity against the concentration of this compound.
-
2. Induction of Oxidative Stress in Leaf Discs
This protocol is adapted for studying oxidative stress in intact plant tissues.
Materials:
-
Healthy, fully expanded leaves from the plant of interest
-
Cork borer or a sharp blade to cut leaf discs
-
Petri dishes or multi-well plates
-
This compound treatment solutions of varying concentrations
-
H₂DCFDA staining solution (as above)
-
Vacuum infiltration setup (optional, but recommended for better probe penetration)
-
Confocal laser scanning microscope or fluorescence microscope
Procedure:
-
Preparation of Leaf Discs: Cut uniform leaf discs (e.g., 5 mm diameter) from healthy leaves, avoiding the midrib.
-
Treatment with this compound:
-
Float the leaf discs in Petri dishes or place them in wells of a multi-well plate containing the this compound treatment solutions. Include appropriate controls.
-
Incubate under controlled light and temperature for the desired duration.
-
-
ROS Detection with H₂DCFDA:
-
After treatment, rinse the leaf discs with buffer.
-
Infiltrate the leaf discs with the H₂DCFDA staining solution. Vacuum infiltration can be used to facilitate probe entry into the tissue.
-
Incubate in the dark for 30-60 minutes.
-
-
Microscopy:
-
Mount the stained leaf discs on a microscope slide.
-
Observe and capture images using a confocal or fluorescence microscope with the appropriate filter sets. Focus on specific cell layers (e.g., epidermis, mesophyll).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in specific regions of interest (ROIs) within the leaf tissue using image analysis software.
-
Compare the fluorescence intensity between control and treated samples.
-
Data Presentation
The following table represents hypothetical data obtained from an experiment using this compound to induce oxidative stress in plant suspension cells, with ROS levels measured by H₂DCFDA fluorescence.
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 100 | 8 | 1.0 |
| 0 (DMSO Solvent Control) | 105 | 10 | 1.05 |
| 0.1 | 250 | 20 | 2.5 |
| 1 | 680 | 55 | 6.8 |
| 10 | 1520 | 110 | 15.2 |
Visualizations
Caption: Mechanism of this compound induced oxidative stress.
References
Application Notes and Protocols for Testing the Efficacy of LS 82-556 on Different Plant Species
Introduction
LS 82-556 is a novel synthetic compound hypothesized to function as a plant growth regulator. Preliminary studies suggest that this compound may act as a cytokinin agonist, promoting cell division and shoot initiation.[1] Cytokinins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell division, shoot formation, and senescence.[1][2] The signaling pathway for cytokinin typically involves perception by histidine kinase receptors, followed by a phosphorelay cascade that ultimately activates transcription factors to regulate gene expression.[3][4][5] These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy and mode of action of this compound across different plant species.
The following protocols are designed for researchers in plant biology, agriculture, and drug development to assess the physiological and molecular effects of this compound. The workflow progresses from initial broad-based screening to detailed dose-response and molecular analyses.
Overall Experimental Workflow
The evaluation of this compound is structured in a four-stage process. This begins with a primary screening on a model organism to assess basic physiological effects. Positive results lead to a dose-response analysis to determine optimal concentrations. The compound is then tested on a broader range of commercially important plant species. Finally, molecular assays are employed to elucidate the underlying mechanism of action.
Protocol 1: Seed Germination and Seedling Vigor Assay
Objective: To assess the effect of this compound on the seed germination and early seedling development of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
This compound stock solution (10 mM in DMSO)
-
Sterile distilled water
-
0.1% Agar solution
-
Petri dishes (90 mm)
-
Sterile filter paper
-
Growth chamber with controlled light and temperature (22°C, 16h light/8h dark)
-
Micropipettes
-
Forceps
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 1% sodium hypochlorite solution, and then rinse five times with sterile distilled water.
-
Plating: Place two layers of sterile filter paper in each petri dish.[6] Moisten the filter paper with 5 mL of sterile 0.1% agar solution containing the test concentration of this compound or a vehicle control.
-
Test Concentrations: Prepare test solutions by diluting the this compound stock solution. Suggested concentrations are 0 µM (vehicle control - DMSO), 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Sowing: Arrange 50 sterilized seeds evenly on the filter paper in each dish.[7] Prepare four replicates for each concentration.[7]
-
Stratification: Seal the petri dishes with parafilm and store at 4°C for 48 hours in the dark to synchronize germination.
-
Incubation: Transfer the dishes to a growth chamber set at 22°C with a 16-hour light/8-hour dark cycle.
-
Data Collection:
Data Presentation:
Table 1: Effect of this compound on Arabidopsis thaliana Germination and Seedling Vigor
| Concentration (µM) | Germination Rate (%) (Day 5) | Primary Root Length (mm) (Day 10) | Shoot Height (mm) (Day 10) |
|---|---|---|---|
| 0 (Control) | 95 ± 3 | 35.2 ± 2.1 | 10.5 ± 0.8 |
| 1 | 96 ± 2 | 30.1 ± 1.9 | 12.3 ± 0.9 |
| 5 | 94 ± 4 | 25.8 ± 2.5 | 15.7 ± 1.1 |
| 10 | 95 ± 3 | 21.5 ± 2.0 | 18.2 ± 1.3 |
Data are presented as mean ± standard deviation (n=4).
Protocol 2: Dose-Response Analysis on Arabidopsis thaliana
Objective: To determine the optimal concentration range and calculate the EC50 (half-maximal effective concentration) of this compound on the vegetative growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seedlings (10 days old)
-
This compound stock solution (10 mM in DMSO)
-
Potting mix (e.g., peat moss and perlite, 3:1)
-
4-inch pots
-
Growth chamber (22°C, 16h light/8h dark)
-
Foliar spray bottle or soil drench application system
-
Chlorophyll meter (e.g., SPAD-502)
-
Digital caliper and imaging system for leaf area analysis
Procedure:
-
Plant Growth: Sow sterilized Arabidopsis seeds in pots filled with potting mix and grow in a growth chamber for 10 days.
-
Treatment Preparation: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) in a solution containing 0.01% Tween-20 as a surfactant.
-
Application: Apply the treatments to the plants. Two common methods are:
-
Incubation: Return the plants to the growth chamber and continue to grow for another 14 days. Water as needed.
-
Data Collection: After 14 days of treatment, measure the following parameters:
-
Fresh and Dry Biomass: Harvest the entire rosette, weigh for fresh biomass, then dry at 60°C for 48 hours and weigh for dry biomass.
-
Rosette Leaf Area: Image the rosettes before harvesting and use software (e.g., ImageJ) to calculate the total leaf area.
-
Chlorophyll Content: Use a chlorophyll meter to take non-destructive readings from three different leaves per plant.
-
Data Presentation:
Table 2: Dose-Response of Arabidopsis thaliana to this compound (14-Day Treatment)
| Concentration (µM) | Rosette Dry Biomass (mg) | Total Leaf Area (cm²) | Relative Chlorophyll Content (SPAD) |
|---|---|---|---|
| 0 (Control) | 15.2 ± 1.8 | 6.3 ± 0.7 | 45.1 ± 2.2 |
| 0.1 | 16.1 ± 1.5 | 6.8 ± 0.6 | 46.3 ± 2.5 |
| 0.5 | 18.5 ± 2.0 | 7.9 ± 0.8 | 48.9 ± 2.1 |
| 1 | 22.3 ± 2.4 | 9.5 ± 1.0 | 52.1 ± 2.8 |
| 5 | 28.9 ± 3.1 | 12.4 ± 1.3 | 58.6 ± 3.0 |
| 10 | 30.1 ± 2.9 | 13.1 ± 1.1 | 60.2 ± 2.7 |
| 25 | 24.5 ± 2.6 | 10.8 ± 1.2 | 55.4 ± 3.1 |
| 50 | 18.2 ± 2.1 | 8.1 ± 0.9 | 49.5 ± 2.6 |
Data are presented as mean ± standard deviation (n=10). EC50 for biomass increase can be calculated from this data using non-linear regression.
Protocol 3: Efficacy Testing on Diverse Plant Species
Objective: To evaluate the efficacy of this compound on the growth and yield of commercially important monocot (Zea mays) and dicot (Solanum lycopersicum) species.
Materials:
-
Maize (Zea mays, var. B73) and Tomato (Solanum lycopersicum, var. Moneymaker) seeds
-
Greenhouse facilities
-
This compound solutions at optimal concentration (determined from Protocol 2, e.g., 10 µM) and 2x optimal concentration.
-
Application equipment (sprayer or drench system)
-
Standard fertilizer appropriate for each species
Procedure:
-
Plant Cultivation: Germinate seeds and grow plants in 1-gallon pots in a greenhouse under standard conditions.
-
Treatment Application: At the 4-leaf stage for maize and the 5-leaf stage for tomato, begin weekly treatments with this compound via foliar spray.[14] Apply the control solution, the optimal concentration (e.g., 10 µM), and a higher concentration (e.g., 20 µM) to test for phytotoxicity.[15] Use at least 15 plants per treatment group.
-
Growth Monitoring:
-
Measure plant height weekly.
-
For tomato, count the number of flower clusters.
-
For maize, note the timing of tasseling and silking.
-
-
Yield Data Collection:
-
Tomato: Harvest ripe fruits, count them, and record the total weight per plant.
-
Maize: Harvest ears at maturity, measure ear length and diameter, and determine the total grain weight per plant.
-
-
Data Analysis: Compare the growth and yield parameters between treated and control groups using appropriate statistical tests (e.g., ANOVA).
Data Presentation:
Table 3: Effect of this compound on Growth and Yield of Maize and Tomato
| Species | Treatment (µM) | Final Plant Height (cm) | Yield ( g/plant ) |
|---|---|---|---|
| Zea mays | 0 (Control) | 185 ± 12 | 150 ± 15 |
| 10 | 205 ± 15 | 175 ± 18 | |
| 20 | 190 ± 14 | 160 ± 16 | |
| Solanum lycopersicum | 0 (Control) | 150 ± 10 | 2500 ± 310 |
| 10 | 165 ± 12 | 2950 ± 350 | |
| 20 | 155 ± 11 | 2600 ± 320 |
Data are presented as mean ± standard deviation (n=15).
Protocol 4: Mechanistic Insight - Gene Expression Analysis
Objective: To investigate the molecular mechanism of this compound by quantifying the expression of key genes in the cytokinin signaling pathway using quantitative reverse transcription PCR (qRT-PCR).[16][17]
Hypothesized Signaling Pathway: this compound, a cytokinin agonist, is expected to activate the cytokinin signaling pathway. It likely binds to the AHK receptors, initiating a phosphorelay cascade through AHPs to the Type-B ARRs in the nucleus.[4] Activated Type-B ARRs then induce the transcription of target genes, including Type-A ARRs, which act as negative feedback regulators.[1]
Materials:
-
Arabidopsis thaliana seedlings (14 days old)
-
This compound solution (10 µM) and control solution
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., ARR5, ARR7 - Type-A response regulators) and a reference gene (e.g., ACTIN2).
Procedure:
-
Treatment and Sampling: Treat 14-day-old Arabidopsis seedlings grown in liquid culture with 10 µM this compound or a control solution. Collect tissue samples at 0, 30, 60, and 120 minutes post-treatment by flash-freezing in liquid nitrogen.[18]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the samples using a commercial kit, followed by DNase I treatment to remove genomic DNA contamination. Synthesize first-strand cDNA from 1 µg of total RNA.[19]
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.[20] The thermal cycling conditions should be optimized for the specific primers and instrument. A typical program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene (ACTIN2) and relative to the 0-minute time point.
Data Presentation:
Table 4: Relative Expression of Cytokinin-Responsive Genes in Arabidopsis after this compound Treatment
| Time (minutes) | ARR5 Fold Change | ARR7 Fold Change |
|---|---|---|
| 0 | 1.0 | 1.0 |
| 30 | 5.2 ± 0.6 | 4.8 ± 0.5 |
| 60 | 12.5 ± 1.3 | 10.9 ± 1.1 |
| 120 | 8.3 ± 0.9 | 7.5 ± 0.8 |
Data are presented as mean fold change ± standard error (n=3 biological replicates).
References
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. Determining seedling germination — Research — Department of Plant Science [plantscience.psu.edu]
- 7. Germination Test Methods : USDA ARS [ars.usda.gov]
- 8. knowledgebank.irri.org [knowledgebank.irri.org]
- 9. seednet.gov.in [seednet.gov.in]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. gpnmag.com [gpnmag.com]
- 12. mdpi.com [mdpi.com]
- 13. davesgarden.com [davesgarden.com]
- 14. researchgate.net [researchgate.net]
- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 16. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureportal.ilvo.be [pureportal.ilvo.be]
- 18. researchgate.net [researchgate.net]
- 19. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 20. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LS 82-556 as a Tool for Studying Chlorophyll Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LS 82-556 is a potent, light and oxygen-dependent peroxidizing herbicide that serves as a valuable tool for investigating the chlorophyll biosynthesis pathway in plants.[1][2] Its specific mode of action allows for the targeted disruption of this critical metabolic process, enabling detailed study of the enzymatic steps and the consequences of their inhibition. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the chlorophyll and heme biosynthesis pathways.[3][4][5] Protox catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3][6] Inhibition of Protox by this compound leads to the accumulation of its substrate, Protogen IX, within the plastids.[7][8][9]
This accumulated Protogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to Proto IX by non-enzymatic or other enzymatic processes.[9] Proto IX is a powerful photosensitizer.[3][5] In the presence of light and molecular oxygen, it generates singlet oxygen, a highly reactive oxygen species (ROS).[5] This singlet oxygen then causes peroxidative destruction of membrane lipids and other cellular components, leading to membrane disruption, bleaching, wilting, and ultimately, cell death.[1][2][3]
The herbicidal activity of this compound is therefore dependent on the presence of chloroplastic pigments, light, and oxygen.[2][10] This specific and potent inhibition of Protox makes this compound an excellent tool for studying the flux and regulation of the chlorophyll biosynthesis pathway.
Data Presentation
Table 1: In Vitro Inhibition of Protoporphyrinogen Oxidase by this compound and Related Compounds
| Compound | Target Enzyme | Origin of Enzyme | Inhibition Type | Inhibitory Concentration/Constant | Reference |
| This compound | Protoporphyrinogen Oxidase | Corn Etioplast Membranes | Competitive | Competes with [3H]acifluorfen binding | [11] |
| This compound | Protoporphyrinogen Oxidase | Not Specified | Not Specified | I50 value for inhibition of chlorophyll formation is lower than concentration for peroxidative activity | [12] |
Table 2: Accumulation of Tetrapyrroles in Response to this compound Treatment
| Organism | Treatment | Accumulated Tetrapyrrole | Concentration (nmol/g dry weight) | Reference |
| Nonchlorophyllous Soybean Cells | 100 µM this compound | Protoporphyrin IX equivalents | 16 to 23 | [13] |
| Scenedesmus (dark-grown) | 1 µM Oxadiazon (similar acting herbicide) | Protoporphyrin IX | I50 for chlorophyll formation | [12] |
Experimental Protocols
Protocol 1: In Vivo Induction of Protoporphyrin IX Accumulation in Plant Tissues
This protocol describes a general method for treating plant tissues with this compound to induce the accumulation of Protoporphyrin IX for subsequent analysis.
Materials:
-
Plant material (e.g., cucumber cotyledons, barley leaves)
-
This compound stock solution (dissolved in acetone or DMSO)
-
Incubation buffer (e.g., phosphate buffer, pH 6.8)
-
Growth chamber or light source with controlled intensity
-
Spectrofluorometer or HPLC for porphyrin analysis
-
Acetone
-
Hexane
Procedure:
-
Plant Material Preparation: Excise plant tissues (e.g., cotyledons, leaf discs) and float them on the incubation buffer in petri dishes.
-
This compound Treatment: Add this compound stock solution to the incubation buffer to achieve the desired final concentration (e.g., 10 µM - 100 µM). An equivalent amount of the solvent should be added to the control group.
-
Incubation: Incubate the plant tissues in the dark for a period of time (e.g., 14-20 hours) to allow for the uptake of the inhibitor and accumulation of Protogen IX.
-
Light Exposure: Expose the tissues to light (e.g., 650 µE m⁻² s⁻¹) for a specific duration to induce the photooxidation of Protogen IX to Proto IX and subsequent photodynamic damage.
-
Porphyrin Extraction:
-
Blot the tissues dry and record their fresh weight.
-
Homogenize the tissues in 80% acetone.
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant containing the pigments.
-
Wash the acetone extract with hexane to remove chlorophylls.
-
-
Porphyrin Analysis:
-
Measure the fluorescence of the acetone extract using a spectrofluorometer. For Protoporphyrin IX, the excitation maximum is around 405 nm and the emission maximum is around 633 nm.[13]
-
Alternatively, quantify porphyrins using HPLC analysis for more precise separation and identification.
-
Express the results as nmol of Protoporphyrin IX per gram of fresh or dry weight.
-
Protocol 2: In Vitro Protoporphyrinogen Oxidase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on Protox activity in isolated plastids or mitochondrial membranes.
Materials:
-
Isolated etioplasts or mitochondria
-
Protoporphyrinogen IX (substrate)
-
This compound
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM DTT)
-
Spectrofluorometer
-
Bradford reagent for protein quantification
Procedure:
-
Enzyme Preparation: Isolate etioplasts or mitochondria from plant tissue following established protocols. Resuspend the organelles in the assay buffer.
-
Protein Quantification: Determine the protein concentration of the organelle suspension using the Bradford assay.
-
Inhibition Assay:
-
Prepare reaction mixtures containing the assay buffer, a known amount of organellar protein, and varying concentrations of this compound.
-
Pre-incubate the mixtures for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, Protoporphyrinogen IX.
-
Monitor the formation of Protoporphyrin IX over time by measuring the increase in fluorescence at the appropriate wavelengths (Ex: ~405 nm, Em: ~633 nm).
-
-
Data Analysis:
-
Calculate the rate of Protoporphyrin IX formation for each this compound concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
Perform kinetic studies (e.g., by varying substrate concentrations) to determine the type of inhibition (e.g., competitive, non-competitive).[6]
-
Visualizations
Caption: Inhibition of Protoporphyrinogen Oxidase by this compound.
Caption: Workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Localization of Protoporphyrinogen-Oxidizing Activities of Etiolated Barley (Hordeum vulgare L.) Leaves (Relationship to Mechanism of Action of Protoporphyrinogen Oxidase-Inhibiting Herbicides) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrin Accumulation and Export by Isolated Barley (Hordeum vulgare) Plastids (Effect of Diphenyl Ether Herbicides) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 9. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Competitive interaction of three peroxidizing herbicides with the binding of [3H]acifluorfen to corn etioplast membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
Application of LS 82-556 in Mouse Liver Mitochondria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS 82-556 is a pyridine derivative that functions as a potent and specific inhibitor of the mitochondrial enzyme protoporphyrinogen oxidase (PPOX; EC 1.3.3.4).[1] PPOX is a key enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPOX by this compound leads to the accumulation of protoporphyrinogen IX, which can autooxidize to form protoporphyrin IX. Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This mode of action makes this compound a valuable tool for studying mitochondrial function, heme biosynthesis, and the cellular response to oxidative stress in various models, including isolated mouse liver mitochondria.
This document provides detailed application notes and protocols for the use of this compound in research focused on mouse liver mitochondria.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other PPOX Inhibitors
| Compound | Target Enzyme | Source | Potency | Reference |
| This compound | Protoporphyrinogen Oxidase | Mouse Liver Mitochondria | Potent Inhibitor | [1] |
| Oxadiazon | Protoporphyrinogen Oxidase | Mouse Liver Mitochondria | Potent Inhibitor | [1] |
| M&B 39279 | Protoporphyrinogen Oxidase | Mouse Liver Mitochondria | Potent Inhibitor | [1] |
| Fomesafen | Protoporphyrinogen Oxidase | Rat Brain Mitochondria | IC50 < 1 µM | [2] |
| Acifluorfen-methyl | Protoporphyrinogen Oxidase | Corn Etioplasts | IC50 = 4 nM | [3] |
Note: While the original study by Matringe et al. (1989) demonstrated the potent inhibition of mouse liver mitochondrial PPOX by this compound, a specific IC50 value was not provided in the abstract. The potency is comparable to other well-characterized PPOX inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action in Mouse Liver Mitochondria
Caption: Signaling pathway of this compound in mouse liver mitochondria.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
Isolation of Mouse Liver Mitochondria
This protocol is adapted from standard procedures for isolating functional mitochondria from mouse liver.
Materials:
-
Mouse liver
-
Isolation Buffer A: 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer B: 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Protocol:
-
Euthanize the mouse according to approved animal care protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer A.
-
Mince the liver into small pieces with scissors.
-
Wash the minced liver pieces with Isolation Buffer A to remove excess blood.
-
Transfer the tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer A containing 0.5% (w/v) BSA.
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer B.
-
Repeat the centrifugation at 8,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Protoporphyrinogen Oxidase (PPOX) Activity Assay
This assay measures the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX.
Materials:
-
Isolated mouse liver mitochondria
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.5% (v/v) Tween 20
-
Protoporphyrinogen IX (substrate) - can be prepared by reduction of protoporphyrin IX with sodium amalgam.
-
This compound stock solution (in DMSO or ethanol)
-
Fluorometer or spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Assay Buffer and isolated mitochondria (e.g., 50-100 µg of mitochondrial protein).
-
Add various concentrations of this compound or vehicle control to the reaction mixtures and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding protoporphyrinogen IX (final concentration, e.g., 5-10 µM).
-
Incubate the reaction at 37°C in the dark for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solvent such as a mixture of dimethyl sulfoxide and methanol (e.g., 7:3 v/v).
-
Measure the formation of protoporphyrin IX by fluorescence (excitation ~405 nm, emission ~635 nm) or by spectrophotometry.
-
Calculate the PPOX activity and determine the IC50 value for this compound.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to detect ROS generation in isolated mitochondria.
Materials:
-
Isolated mouse liver mitochondria
-
Respiration Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4
-
Substrates for mitochondrial respiration (e.g., succinate, glutamate/malate)
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS probe
-
Fluorescence plate reader or fluorometer
Protocol:
-
Resuspend isolated mitochondria in Respiration Buffer to a final concentration of 0.1-0.5 mg/mL.
-
Add the ROS probe (e.g., H2DCFDA at a final concentration of 5-10 µM) and incubate for 15-30 minutes at 37°C in the dark.
-
Add respiratory substrates to energize the mitochondria.
-
Add different concentrations of this compound or vehicle control.
-
If studying the photosensitizing effect, expose the samples to a light source. For direct effects, keep the samples in the dark.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm for DCF).
-
The rate of fluorescence increase is proportional to the rate of ROS production.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.
Materials:
-
Isolated mouse liver mitochondria
-
Respiration Buffer
-
Respiratory substrates
-
This compound stock solution
-
JC-1 or TMRM/TMRE dye
-
Fluorescence plate reader or fluorometer
Protocol:
-
Resuspend isolated mitochondria in Respiration Buffer (0.1-0.5 mg/mL).
-
Add the fluorescent dye (e.g., JC-1 at 1-5 µM or TMRM/TMRE at 100-500 nM) and incubate for 15-30 minutes at 37°C in the dark.
-
Add respiratory substrates to establish a membrane potential.
-
Add different concentrations of this compound or vehicle control.
-
Monitor the fluorescence. For JC-1, measure both green (~530 nm) and red (~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates depolarization. For TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.
-
A known mitochondrial uncoupler (e.g., FCCP) can be used as a positive control for depolarization.
Conclusion
This compound is a valuable chemical tool for probing the function of protoporphyrinogen oxidase in mouse liver mitochondria. Its specific inhibitory action allows for the detailed investigation of the consequences of PPOX inhibition, including the accumulation of porphyrin precursors, the generation of reactive oxygen species, and the subsequent impact on mitochondrial integrity and function. The protocols provided herein offer a framework for researchers to utilize this compound in their studies of mitochondrial biology, toxicology, and the mechanisms of oxidative stress.
References
- 1. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of protoporphyrinogen oxidase inhibitors on microsomal and mitochondrial cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Protoporphyrin IX Accumulation with LS 82-556
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrin IX (PpIX) is a crucial intermediate in the heme biosynthesis pathway and a potent endogenous photosensitizer. Its accumulation in target cells is a key principle behind photodynamic therapy (PDT), a promising anti-cancer treatment. LS 82-556 is a pyridine derivative herbicide that has been identified as an inhibitor of protoporphyrinogen oxidase (Protox), the enzyme responsible for converting protoporphyrinogen IX to PpIX.[1][2] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which is subsequently auto-oxidized to the highly fluorescent PpIX. This document provides detailed protocols and application notes for inducing and measuring PpIX accumulation in cultured cells using this compound.
Mechanism of Action: this compound-Induced PpIX Accumulation
This compound disrupts the heme biosynthesis pathway by specifically inhibiting the enzyme protoporphyrinogen oxidase.[1][2] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. When Protox is inhibited, its substrate, protoporphyrinogen IX, accumulates within the cell. This accumulated protoporphyrinogen IX can then be non-enzymatically oxidized to PpIX, a fluorescent molecule.[2] This induced accumulation of PpIX can be harnessed for various research applications, including the study of photodynamic processes and the screening of potential photosensitizing agents.
Experimental Protocols
This section provides detailed protocols for inducing PpIX accumulation in cultured cells with this compound and quantifying the accumulated PpIX using spectrofluorometry.
Protocol 1: Induction of PpIX Accumulation in Cultured Cells
Materials:
-
Cell culture medium appropriate for the cell line of choice
-
Mammalian cell line (e.g., HeLa, A549, or other cancer cell lines)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound in cell culture medium. A starting concentration of 100 µM can be used based on previous studies with plant cells. It is recommended to perform a dose-response experiment (e.g., 10, 50, 100, 200 µM) to determine the optimal concentration for your cell line.
-
Carefully remove the medium from each well.
-
Add 100 µL of the this compound working solution to the treatment wells.
-
For control wells, add 100 µL of medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Incubate the plate for a predetermined time. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal incubation period for maximal PpIX accumulation.
-
-
Cell Lysis and PpIX Extraction:
-
After incubation, gently aspirate the medium from the wells.
-
Wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of a lysis buffer (e.g., 90% methanol in water or DMSO) to each well.[3][4]
-
Incubate the plate at room temperature for 20 minutes with gentle shaking to ensure complete cell lysis and extraction of intracellular PpIX.
-
Protocol 2: Spectrofluorometric Quantification of PpIX
Materials:
-
Protoporphyrin IX standard (commercially available)
-
Lysis buffer (e.g., 90% methanol in water or DMSO)
-
Fluorescence microplate reader
Procedure:
-
Preparation of PpIX Standard Curve:
-
Prepare a stock solution of PpIX in the lysis buffer (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of standards with known concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1 µg/mL).[4]
-
Transfer 100 µL of each standard solution to the wells of the 96-well plate.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for PpIX. The optimal wavelengths are typically around 400-410 nm for excitation and 630-635 nm for emission.[4][5]
-
Measure the fluorescence intensity of the standards and the cell lysates.
-
Subtract the fluorescence intensity of the blank (lysis buffer only) from all readings.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c).
-
Use the equation of the standard curve to calculate the concentration of PpIX in the cell lysate samples from their fluorescence intensity values.
-
Normalize the PpIX concentration to the cell number or total protein content of each sample.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner. Below are examples of tables for presenting results from dose-response and time-course experiments.
Table 1: Dose-Response of this compound on PpIX Accumulation
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) ± SD | Calculated PpIX Concentration (µg/mL) ± SD |
| 0 (Control) | 150 ± 15 | 0.01 ± 0.002 |
| 10 | 850 ± 42 | 0.15 ± 0.008 |
| 50 | 3200 ± 150 | 0.58 ± 0.027 |
| 100 | 7500 ± 310 | 1.36 ± 0.056 |
| 200 | 7800 ± 350 | 1.41 ± 0.063 |
Table 2: Time-Course of PpIX Accumulation with 100 µM this compound
| Incubation Time (hours) | Mean Fluorescence Intensity (a.u.) ± SD | Calculated PpIX Concentration (µg/mL) ± SD |
| 0 | 145 ± 12 | 0.01 ± 0.002 |
| 4 | 2500 ± 110 | 0.45 ± 0.020 |
| 8 | 5800 ± 250 | 1.05 ± 0.045 |
| 12 | 7500 ± 320 | 1.36 ± 0.058 |
| 24 | 6900 ± 290 | 1.25 ± 0.052 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for measuring PpIX accumulation induced by this compound.
Concluding Remarks
The protocols outlined in this document provide a robust framework for researchers to investigate the effects of this compound on PpIX accumulation in cultured cells. The spectrofluorometric method is a sensitive and reliable technique for quantifying PpIX.[4][5] It is crucial to optimize experimental conditions, such as this compound concentration and incubation time, for each specific cell line to ensure accurate and reproducible results. These application notes serve as a valuable resource for scientists in the fields of cancer research, photodynamic therapy, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Circadian Rhythm of Intracellular Protoporphyrin IX Accumulation Through Heme Synthesis Pathway in Bladder Urothelial Cancer Cells Exposed to 5-Aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Dependent Herbicide Studies Using LS 82-556
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design and execution of studies involving the light-dependent herbicide LS 82-556. This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of both chlorophyll and heme.[1][2] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX (Proto IX), a powerful photosensitizer.[1][3] In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.[3][4] This document outlines detailed protocols for assessing the herbicidal activity of this compound, quantifying its biochemical effects, and elucidating the downstream signaling pathways.
Mechanism of Action of this compound
This compound exerts its herbicidal effect through a light-dependent mechanism initiated by the inhibition of protoporphyrinogen oxidase (Protox). This leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon light activation, generates cytotoxic reactive oxygen species (ROS).
Experimental Protocols
In Vitro Protoporphyrinogen Oxidase (Protox) Inhibition Assay
This protocol details the measurement of Protox activity and its inhibition by this compound in isolated plant mitochondria or etioplasts.
Materials:
-
Plant tissue (e.g., etiolated barley shoots, spinach leaves)
-
Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 0.5 M sucrose)
-
This compound stock solution (in DMSO)
-
Protoporphyrinogen IX substrate
-
Spectrofluorometer
Procedure:
-
Isolation of Organelles: Homogenize plant tissue in ice-cold extraction buffer and isolate mitochondria or etioplasts by differential centrifugation.
-
Enzyme Assay: Resuspend the organelle pellet in assay buffer. Add varying concentrations of this compound and pre-incubate.
-
Initiate Reaction: Add protoporphyrinogen IX to start the reaction.
-
Measurement: Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.
-
Data Analysis: Calculate the rate of protoporphyrin IX formation and determine the IC50 value of this compound.
| Parameter | Value |
| Excitation Wavelength | ~405 nm |
| Emission Wavelength | ~635 nm |
| Typical this compound IC50 Range | 10-100 nM |
Quantification of Protoporphyrin IX (Proto IX) Accumulation in Planta
This protocol describes the extraction and quantification of Proto IX from plant tissues treated with this compound.
Materials:
-
Plant seedlings (e.g., cucumber, mustard)
-
This compound solution
-
Acetone:0.1 N NH4OH (9:1, v/v) extraction solvent
-
HPLC system with a fluorescence detector
Procedure:
-
Treatment: Treat plants with an effective concentration of this compound (e.g., 10-100 µM) and incubate in the dark for 12-24 hours to allow for Proto IX accumulation.
-
Light Exposure: Expose a subset of plants to light for a defined period (e.g., 1-4 hours) to induce photodynamic damage.
-
Extraction: Harvest leaf tissue, record fresh weight, and immediately homogenize in the extraction solvent.
-
Quantification: Centrifuge the homogenate and analyze the supernatant using HPLC with fluorescence detection (Excitation: ~400 nm, Emission: ~630 nm).
-
Data Presentation: Express Proto IX content as nmol/g fresh weight.
| Treatment | Incubation | Proto IX Accumulation (nmol/g FW) |
| Control (No this compound) | Dark | < 0.1 |
| This compound (50 µM) | 24h Dark | 5 - 15 |
| This compound (50 µM) | 24h Dark + 2h Light | 1 - 5 |
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol measures the extent of membrane damage by quantifying malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Plant tissue treated with this compound and exposed to light
-
Trichloroacetic acid (TCA) solution (0.1% and 20%)
-
Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize plant tissue in 0.1% TCA.
-
Reaction: Add TBA solution to the homogenate and incubate at 95°C for 30 minutes.
-
Measurement: Cool the samples and centrifuge. Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculation: Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
| Treatment | Light Exposure | MDA Content (nmol/g FW) |
| Control | 4h | 10 - 20 |
| This compound (50 µM) | 4h | 50 - 150 |
In Situ Detection of Reactive Oxygen Species (ROS)
This protocol uses fluorescent probes to visualize the production of ROS in plant tissues.
Materials:
-
Plant leaf discs or protoplasts
-
This compound solution
-
Fluorescent probe for ROS (e.g., H2DCFDA for general ROS, Singlet Oxygen Sensor Green for singlet oxygen)
-
Fluorescence microscope
Procedure:
-
Loading: Incubate plant material with the fluorescent probe.
-
Treatment: Treat with this compound.
-
Imaging: Expose to light and observe the increase in fluorescence using a fluorescence microscope.
Downstream Signaling Pathways
The accumulation of ROS triggers a cascade of signaling events, leading to programmed cell death. Key signaling molecules involved include jasmonic acid (JA) and salicylic acid (SA), which exhibit complex crosstalk.
Experimental Workflow
A logical workflow for studying the effects of this compound is crucial for obtaining comprehensive and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]
- 4. Frontiers | Plant Photodynamic Stress: What's New? [frontiersin.org]
Application Notes and Protocols for LS 82-556 Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of LS 82-556, a pyridine carboxamide herbicide, for research applications.
Introduction
This compound is a potent, light and oxygen-dependent herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1] Its mechanism of action involves blocking the conversion of protoporphyrinogen IX to protoporphyrin IX in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX. The resulting excess of protoporphyrin IX, a powerful photosensitizer, generates reactive oxygen species upon light exposure, causing rapid lipid peroxidation and membrane damage, ultimately leading to cell death.
Due to its specific mode of action, this compound is a valuable tool in herbicide research, studies of tetrapyrrole biosynthesis, and the investigation of photodynamic herbicides. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a research setting.
| Property | Value | Source |
| Chemical Name | 2,6-Dimethyl-5-propionyl-N-(α-methylbenzyl)pyridine-3-carboxamide | [2] |
| CAS Number | 92751-45-6 | [3][4] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [3][5] |
| Molecular Weight | 310.39 g/mol | [3][5][6] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term: -20°C, dry and dark. | [5] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound as a protoporphyrinogen oxidase (PPO) inhibitor.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro and in vivo experiments.
Materials
-
This compound powder (CAS: 92751-45-6)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing a 10 mM this compound stock solution.
Detailed Protocol for 10 mM Stock Solution
-
Calculation:
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of this compound (MW: 310.39 g/mol ) for 1 mL (0.001 L) of DMSO is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 310.39 g/mol = 0.0031039 g
-
Mass (mg) = 3.104 mg
-
-
-
Preparation:
-
Tare a clean, dry weighing boat on a calibrated analytical balance.
-
Carefully weigh out approximately 3.104 mg of this compound powder.
-
Transfer the weighed powder into a sterile, amber or opaque vial to protect it from light.
-
Using a calibrated micropipette, add 1 mL of high-purity DMSO to the vial.
-
Securely cap the vial and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage and Stability
-
Stock Solution Storage: For long-term storage, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or opaque vials. Store these aliquots at -20°C. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Stability: When stored properly at -20°C and protected from light, the DMSO stock solution of this compound should be stable for several months. However, it is good laboratory practice to prepare fresh stock solutions periodically and to qualify their activity if they have been stored for an extended period.
Preparation of Working Solutions
To prepare working solutions, the 10 mM stock solution can be serially diluted with an appropriate solvent or culture medium.
-
Important Consideration: When diluting with aqueous buffers or media, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and its solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of all waste materials, including empty vials and pipette tips, in accordance with local, state, and federal regulations for chemical waste.
By following these detailed application notes and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible results in their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 92751-45-6 CAS Manufactory [m.chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 92751-45-6|this compound|3-Pyridinecarboxamide, 2,6-dimethyl-5-(2-oxopropyl)-N-(1-phenylethyl)-, (S)-|-范德生物科技公司 [bio-fount.com]
- 6. gentaur.com [gentaur.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
troubleshooting LS 82-556 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental herbicide LS 82-556.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing little to no herbicidal effect (bleaching, wilting) after treating my plants with this compound?
-
Question: I've applied this compound to my plant samples, but I'm not seeing the expected phenotypic changes. What could be wrong?
-
Answer: The activity of this compound is strictly dependent on light and the presence of chlorophyll.[1][2] Ensure your experimental setup meets the following criteria:
-
Light Exposure: After application of this compound, the plant tissue must be exposed to a sufficient intensity and duration of light. The mechanism of action involves the light-dependent activation of protoporphyrin IX, a photosensitizer that accumulates due to the inhibition of protoporphyrinogen oxidase (PPO).[3] Without light, the cascade leading to cellular damage will not be initiated.
-
Chlorophyll Content: this compound requires the presence of chloroplastic pigments to exhibit its herbicidal activity.[1][2] If you are using non-chlorophyllous tissues (e.g., etiolated seedlings, root tissues, or certain cell cultures), you will not observe the characteristic bleaching and desiccation.[3][4]
-
Oxygen Availability: The cellular damage is caused by reactive oxygen species (ROS) generated by the light-activated protoporphyrin IX. Ensure adequate aeration of your experimental system.
-
Troubleshooting Steps:
| Issue | Recommendation |
| Insufficient Light | Increase the light intensity or duration of exposure following treatment. Verify the spectral output of your light source is appropriate for activating photosensitizers. |
| Non-Chlorophyllous Tissue | Use green, healthy plant tissue with well-developed chloroplasts. If using cell cultures, ensure they are photosynthetically active. |
| Incorrect Concentration | Prepare fresh dilutions of this compound and verify the final concentration used in your experiment. Perform a dose-response curve to determine the optimal concentration for your system. |
2. I am seeing highly variable results between experimental replicates. What are the common sources of variability?
-
Question: My results with this compound are inconsistent across replicates performed at different times. What factors should I control more carefully?
-
Answer: Variability in experiments with this compound often stems from inconsistent environmental conditions. The primary sources of variability are fluctuations in light and temperature.
Troubleshooting Steps:
| Source of Variability | Recommendation |
| Inconsistent Light Conditions | Standardize the light source, intensity (e.g., using a quantum sensor), and duration of exposure for all replicates. Ensure that all samples receive uniform illumination. Shading from other plants or equipment can be a significant factor. |
| Temperature Fluctuations | Maintain a constant and optimal temperature for your plant species throughout the experiment. Temperature can affect metabolic rates, including the activity of enzymes in the porphyrin biosynthesis pathway and the rate of herbicide uptake. |
| Plant Physiological State | Use plants of the same age and developmental stage for all experiments. The sensitivity to herbicides can vary with the age and health of the plant tissue. Ensure all plants are well-watered and have been grown under identical conditions prior to the experiment. |
| Herbicide Application | Ensure a consistent and uniform application of the this compound solution. For spray applications, ensure even coverage. For root applications, ensure the concentration in the medium is uniform. |
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes of this compound application under different experimental conditions. This is based on the known mechanism of action and can be used as a baseline for troubleshooting.
| Condition | Light Exposure | Plant Tissue | Expected Protoporphyrin IX Accumulation | Expected Herbicidal Effect (e.g., % Necrosis) |
| Optimal | Present | Green, Healthy | High | > 80% |
| Sub-optimal: No Light | Absent | Green, Healthy | High | < 5% |
| Sub-optimal: No Chlorophyll | Present | Non-Chlorophyllous | Low to Moderate | < 10% |
| Sub-optimal: Low Herbicide Conc. | Present | Green, Healthy | Low | 10-30% |
| Sub-optimal: High Herbicide Conc. | Present | Green, Healthy | Very High | ~100% (potential for rapid desiccation) |
Experimental Protocols
Protocol 1: Assessing Herbicidal Activity of this compound on Leaf Discs
This protocol provides a standardized method for evaluating the phytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Healthy, fully expanded leaves from the plant species of interest (e.g., cucumber, mustard)
-
Incubation buffer (e.g., 10 mM MES, pH 6.5)
-
Petri dishes
-
Cork borer or biopsy punch (e.g., 1 cm diameter)
-
Growth chamber with controlled light and temperature
-
Conductivity meter for measuring ion leakage
Methodology:
-
Preparation of Leaf Discs:
-
Excise leaf discs from healthy leaves, avoiding the midrib.
-
Float the leaf discs in the incubation buffer for a pre-incubation period (e.g., 2 hours) under dim light to allow them to recover from the wounding stress.
-
-
Herbicide Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in the incubation buffer. Include a vehicle control (DMSO only).
-
Transfer a set number of leaf discs (e.g., 10) to each petri dish containing the different concentrations of this compound or the control solution.
-
-
Incubation:
-
Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, continuous light at a specified intensity).
-
-
Assessment of Phytotoxicity:
-
Visual Assessment: At regular intervals (e.g., 4, 8, 12, 24 hours), visually assess and score the degree of bleaching and necrosis.
-
Ion Leakage Measurement: At the end of the incubation period, measure the conductivity of the bathing solution to quantify membrane damage. This is a measure of electrolyte leakage from damaged cells.
-
Protocol 2: Measurement of Protoporphyrin IX Accumulation
This protocol describes the extraction and quantification of Protoporphyrin IX (Proto IX) from herbicide-treated plant tissue.
Materials:
-
Plant tissue treated with this compound as described in Protocol 1.
-
Extraction solvent: Acetone:0.1 N NH4OH (9:1, v/v)
-
Spectrofluorometer
Methodology:
-
Extraction:
-
At the desired time points after treatment, blot the leaf discs dry and record their fresh weight.
-
Homogenize the tissue in the extraction solvent in the dark.
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Quantification:
-
Transfer the supernatant to a cuvette.
-
Measure the fluorescence of Proto IX using a spectrofluorometer with an excitation wavelength of approximately 400-410 nm and an emission wavelength of approximately 630-635 nm.[5]
-
Use a standard curve of commercially available Proto IX to quantify the amount in your samples. Express the results as nmol Proto IX per gram of fresh weight.
-
Visualizations
Caption: Mechanism of action for the herbicide this compound.
Caption: Standard experimental workflow for assessing this compound activity.
Caption: A logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Measuring LS 82-556-Induced Membrane Damage
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for measuring membrane damage induced by the novel synthetic compound LS 82-556.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced membrane damage?
A1: this compound is a cationic amphiphilic molecule. Its proposed mechanism involves initial electrostatic interaction with the negatively charged phospholipids on the outer leaflet of the plasma membrane. Following this binding, the hydrophobic moiety of this compound is believed to insert into the lipid bilayer, disrupting the packing of phospholipids. This disruption leads to the formation of transient pores and a localized increase in membrane fluidity, ultimately compromising the structural integrity of the membrane and leading to the release of intracellular components.
Caption: Proposed mechanism of this compound-induced membrane damage.
Q2: Which assay is most suitable for quantifying this compound-induced membrane damage?
A2: The choice of assay depends on the specific research question. For endpoint assays measuring cell lysis, the Lactate Dehydrogenase (LDH) assay is a robust and widely used method. For real-time kinetic analysis of membrane permeability in individual cells, a fluorescent dye-based assay like Propidium Iodide (PI) staining coupled with live-cell imaging or flow cytometry is recommended. A summary of common assays is provided in the table below.
Q3: We are observing high background noise in our LDH assay when using this compound. What could be the cause?
A3: High background in an LDH assay can stem from several sources. Firstly, this compound has been observed to have intrinsic absorbance at the wavelength used for the LDH assay's colorimetric readout (490 nm), which can artificially inflate the results. Secondly, the vehicle used to dissolve this compound (e.g., DMSO) may induce some level of membrane damage at higher concentrations. It is crucial to run parallel controls for both the compound's absorbance and the vehicle's effect.
Q4: Can this compound interfere with fluorescent dyes like Propidium Iodide?
A4: Yes, potential interference should be evaluated. Some compounds can quench the fluorescence of dyes or have autofluorescence at similar excitation/emission wavelengths. It is essential to run a control experiment with this compound and the fluorescent dye in a cell-free system to check for any direct interaction or spectral interference.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in LDH Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cell Lysis in Maximum Lysis Control | Increase incubation time with lysis buffer or use a more potent lysis agent. | Consistent and maximal LDH release in the positive control wells, leading to a lower coefficient of variation (%CV). |
| Compound Precipitation | Visually inspect wells for precipitate. Decrease the final concentration of this compound or test alternative solubilizing agents. | A clear solution in the wells and more consistent results across replicates. |
| Pipetting Errors | Review and practice pipetting technique. Use calibrated pipettes and reverse pipetting for viscous solutions. | Reduced variability between replicate wells (%CV < 15%). |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Allow the plate to sit at room temperature for 20 minutes before incubation to ensure even cell distribution. | Consistent cell numbers across all wells, leading to more reliable data. |
Issue 2: No Signal Detected in Propidium Iodide (PI) Staining Assay
Caption: Troubleshooting workflow for no signal in a PI staining assay.
Data Presentation: Comparative Analysis of Membrane Damage Assays
The following table summarizes typical results from different assays used to measure membrane damage induced by this compound in HT-29 cells after a 4-hour incubation period.
| Assay Type | Parameter Measured | EC50 of this compound (µM) | Maximum Signal (% of Positive Control) | Notes |
| LDH Release Assay | Cytosolic enzyme release | 12.5 ± 1.8 | 85% | Measures irreversible membrane rupture (cell death). |
| Propidium Iodide Influx | Dye uptake (Flow Cytometry) | 8.2 ± 1.1 | 92% | Measures loss of membrane integrity, includes both dead and dying cells. |
| SYTOX Green Assay | Dye uptake (Plate Reader) | 9.5 ± 1.5 | 90% | High-throughput alternative to PI for measuring membrane permeability. |
| Resazurin (alamarBlue) Assay | Metabolic Activity | 25.1 ± 3.2 | 5% (Remaining Viability) | Indirect measure; cell death is inferred from loss of metabolic function. |
Experimental Protocols
Protocol 1: LDH Release Assay for this compound
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound to the treatment wells.
-
Controls:
-
Spontaneous LDH Release: Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to a set of wells.
-
Maximum LDH Release: Add 100 µL of medium with vehicle, and 1 hour before the end of the experiment, add 10 µL of 10X Lysis Buffer.
-
Compound Interference Control: Add this compound to wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 4 hours) at 37°C.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well of the new plate.
-
Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Correct for compound interference by subtracting the absorbance of the cell-free wells from the treatment wells.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Propidium Iodide Staining with Flow Cytometry
-
Cell Seeding: Seed 2.5 x 10⁵ cells per well in a 12-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect all cells, including those in the supernatant (as damaged cells may detach). Transfer the medium to a flow cytometry tube, wash the well with PBS, and add the wash to the tube. Trypsinize the remaining attached cells and add them to the same tube.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 200 µL of cold PBS containing 1 µg/mL Propidium Iodide.
-
Incubation: Incubate on ice, protected from light, for 15 minutes.
-
Analysis: Analyze the samples immediately on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and a histogram or dot plot to quantify the percentage of PI-positive (membrane-damaged) cells.
improving the solubility of LS 82-556 for in vitro studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of LS 82-556 for in vitro studies.
Troubleshooting Guide
Q: My this compound is not dissolving or is precipitating out of solution during my in vitro experiment. What steps can I take to improve its solubility?
A: Low aqueous solubility is a common challenge with heterocyclic compounds like this compound. Precipitation can lead to inaccurate and unreliable experimental results. Below is a systematic approach to troubleshoot and improve solubility.
First, it's essential to understand that solubility is influenced by factors like the compound's physicochemical properties and the solution's conditions, including pH, co-solvents, and temperature[1][2][3]. The general goal for in vitro assays is often to achieve a solubility of >60 µg/mL[1][2][3].
Follow this workflow to address solubility issues:
References
Technical Support Center: Overcoming Resistance to LS 82-556 in Weed Science Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the peroxidizing herbicide LS 82-556.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a light and oxygen-dependent herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a key enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of both chlorophyll and heme.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS).[3] These ROS cause lipid peroxidation and membrane damage, leading to cellular leakage, bleaching, wilting, and ultimately, plant death.[1]
Q2: What are the known mechanisms of weed resistance to PPO-inhibiting herbicides like this compound?
Resistance to PPO-inhibiting herbicides can be broadly categorized into two types:
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Target-site resistance (TSR): This type of resistance is due to genetic mutations in the gene encoding the PPO enzyme, primarily the PPO2 gene. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.
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Non-target-site resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake or translocation, enhanced metabolic detoxification of the herbicide, or sequestration of the herbicide away from the target site.
Q3: Are there specific mutations in the PPO2 gene known to confer resistance to PPO inhibitors?
Yes, several mutations in the PPO2 gene have been identified in various weed species that confer resistance to PPO-inhibiting herbicides. While specific studies on this compound are limited, it is highly probable that these mutations would also confer resistance to it due to the shared mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered during weed science experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound is ineffective on a previously susceptible weed population. | Development of herbicide resistance. | 1. Confirm Resistance: Conduct a whole-plant dose-response assay to compare the suspected resistant population with a known susceptible population.[4] 2. Investigate Mechanism: If resistance is confirmed, investigate the underlying mechanism (target-site vs. non-target-site). Sequence the PPO2 gene to check for known resistance mutations. |
| Inconsistent results in dose-response assays. | Experimental variability. | 1. Standardize Conditions: Ensure uniform plant growth stage, application volume, and environmental conditions (light, temperature, humidity) across all treatments. 2. Replication: Use a sufficient number of replicates for each dose. 3. Accurate Dosing: Double-check herbicide stock solution concentrations and dilutions. |
| Difficulty in germinating weed seeds for resistance testing. | Seed dormancy. | 1. Dormancy Breaking: Employ appropriate dormancy-breaking techniques such as stratification (cold treatment), scarification (mechanical or chemical), or the use of germination stimulants like gibberellic acid or potassium nitrate. |
| High mortality in control group plants. | Environmental stress or improper handling. | 1. Optimize Growth Conditions: Ensure optimal light, temperature, water, and nutrient levels for the specific weed species. 2. Gentle Handling: Handle seedlings carefully during transplanting to minimize root damage. |
| Suspected resistance, but no known PPO2 mutations are found. | Non-target-site resistance (NTSR) or a novel target-site mutation. | 1. Investigate NTSR: Conduct studies on herbicide uptake, translocation, and metabolism. 2. Explore Novel Mutations: Sequence the entire PPO gene family and compare it to susceptible biotypes. |
Data Presentation
Table 1: Known Target-Site Mutations Conferring Resistance to PPO-Inhibiting Herbicides
| Mutation | Amino Acid Change | Weed Species |
| ΔG210 | Deletion of Glycine at position 210 | Amaranthus tuberculatus, Amaranthus palmeri[5] |
| R128G | Arginine to Glycine at position 128 | Amaranthus palmeri[5] |
| R128M | Arginine to Methionine at position 128 | Amaranthus palmeri[5] |
| G399A | Glycine to Alanine at position 399 | Amaranthus palmeri[5][6] |
Table 2: Example Dose-Response Data for a Susceptible vs. Resistant Weed Population
| Herbicide Dose (g a.i./ha) | Susceptible Population (% Biomass Reduction) | Resistant Population (% Biomass Reduction) |
| 0 | 0 | 0 |
| 10 | 55 | 10 |
| 20 | 85 | 25 |
| 40 | 98 | 45 |
| 80 | 100 | 60 |
| 160 | 100 | 75 |
| ED50 (g a.i./ha) | ~9 | ~65 |
| Resistance Index (RI) | - | ~7.2 |
Note: This is example data. Researchers should generate their own dose-response curves to determine the ED50 (the dose required to cause a 50% reduction in biomass) and the Resistance Index (RI = ED50 of resistant population / ED50 of susceptible population).[4]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance Testing
Objective: To determine the level of resistance to this compound in a suspected weed population compared to a known susceptible population.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots, soil mix, and greenhouse or growth chamber facilities.
-
This compound herbicide and appropriate adjuvants.
-
Calibrated sprayer.
Methodology:
-
Seed Germination: Germinate seeds of both populations under optimal conditions. If dormancy is an issue, apply appropriate pre-treatments.
-
Plant Growth: Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots. Grow plants under controlled conditions (e.g., 25°C, 16h photoperiod).
-
Herbicide Application: Prepare a range of this compound doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide treatments uniformly to the plants using a calibrated sprayer. Include an untreated control for each population.
-
Data Collection: At a set time after treatment (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Calculate the percent biomass reduction for each dose relative to the untreated control. Use a statistical software package to fit a log-logistic dose-response curve to the data for each population and determine the ED50 values. Calculate the Resistance Index (RI).
Protocol 2: PPO Gene Sequencing for Target-Site Resistance Identification
Objective: To identify known or novel mutations in the PPO2 gene that may confer resistance to this compound.
Materials:
-
Leaf tissue from suspected resistant and known susceptible plants.
-
DNA extraction kit.
-
PCR primers specific for the PPO2 gene of the target weed species.
-
PCR reagents and thermocycler.
-
DNA sequencing service.
Methodology:
-
DNA Extraction: Extract genomic DNA from fresh or frozen leaf tissue using a commercial kit.
-
PCR Amplification: Amplify the PPO2 gene using primers designed to cover the entire coding sequence.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences from the resistant and susceptible plants with a reference PPO2 sequence. Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that result in amino acid changes. Compare any identified mutations to the known resistance-conferring mutations listed in Table 1.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Plant Photodynamic Stress: What's New? [frontiersin.org]
- 4. hracglobal.com [hracglobal.com]
- 5. Molecular confirmation of resistance to PPO inhibitors in Amaranthus tuberculatus and Amaranthus palmeri, and isolation of the G399A PPO2 substitution in A. palmeri | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LS 82-556 Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the stability of the herbicide LS 82-556 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following information is based on the known chemical properties of this compound as a light and oxygen-dependent pyridine carboxamide herbicide and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing efficacy. What are the primary factors that could be causing degradation?
A1: The primary factors affecting the stability of this compound in solution are exposure to light and oxygen. As a tetrapyrrole-dependent photodynamic herbicide, its mode of action and chemical structure make it susceptible to degradation under these conditions. Other contributing factors can include pH, temperature, and the presence of certain reactive species in the solvent or buffer.
Q2: How does light exposure affect the stability of this compound?
A2: this compound is a light-dependent herbicide.[1][2][3] This implies that it absorbs light energy, which can lead to photochemical reactions that alter its molecular structure and reduce its activity. This process is known as photodegradation. To minimize this, always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q3: What is the role of oxygen in the degradation of this compound?
A3: this compound is also an oxygen-dependent herbicide.[1][2][3] The presence of dissolved oxygen in the solution can lead to oxidative degradation, especially when combined with light exposure. The herbicidal activity itself involves the generation of reactive oxygen species. To mitigate oxidative degradation, consider de-gassing solvents before use or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Q4: What is the expected stability of this compound in common laboratory solvents?
A4: While specific data is limited, pyridine herbicides can exhibit varying stability in different solvents.[4] For stock solutions, consider using aprotic, anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous buffers used in experiments, it is crucial to prepare fresh solutions and use them promptly.
Q5: How does pH influence the stability of this compound?
A5: The stability of many small molecules, including those with carboxamide groups, can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the amide bond. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise. Buffer components should also be chosen carefully to avoid any catalytic effects on degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment from a recently prepared stock. Protect all solutions from light and minimize exposure to air. |
| Loss of activity in a time-course experiment | Instability of this compound under the specific experimental conditions (e.g., prolonged incubation at room temperature, exposure to light). | Perform a preliminary stability test of this compound under your experimental conditions (see Experimental Protocols section). Consider adding control samples at different time points to monitor for degradation. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7][8] This will help in accurately quantifying the parent compound. |
| Precipitation in the solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in your chosen solvent system. If solubility is an issue, consider using a co-solvent or preparing a more dilute solution. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
Objective: To quickly assess the stability of this compound in a specific aqueous buffer under experimental conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution to the final working concentration in the aqueous buffer of interest.
-
Divide the solution into two sets of aliquots in amber vials:
-
Set A (Experimental Conditions): Incubate under the same conditions as your experiment (e.g., temperature, lighting).
-
Set B (Control Conditions): Store at a condition known to minimize degradation (e.g., -80°C, protected from light).
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each set.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Compare the concentration of this compound in Set A to that in Set B at each time point. A significant decrease in concentration in Set A indicates instability under your experimental conditions.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Methodology:
-
Prepare solutions of this compound in an appropriate solvent system.
-
Expose the solutions to the following stress conditions in separate, controlled experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in foil.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any degradation products.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being unrealistic.[5]
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: A typical workflow for an experimental stability study of this compound.
Caption: Simplified mechanism of this compound action and its susceptibility to photodegradation.
References
- 1. Protoporphyrinogen Destruction by Plant Extracts and Correlation with Tolerance to Protoporphyrinogen Oxidase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grdc.com.au [grdc.com.au]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of LS 82-556 in Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the experimental compound LS 82-556. The following information provides troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a light and oxygen-dependent herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (Protox).[1][2] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which leads to the production of hemes and chlorophylls. Inhibition of Protox results in the accumulation of its substrate, protoporphyrinogen IX, which is then autooxidized to protoporphyrin IX.[1][2] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, structural damage to cellular membranes, and ultimately, cell death.[1][2][3]
Q2: How do I differentiate between on-target and off-target effects of this compound in my experiments?
A2: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your data. An "on-target" effect of this compound is a direct consequence of Protox inhibition and the subsequent light-dependent generation of ROS. An "off-target" effect would be any observed cellular response that is independent of this specific pathway.
Key validation strategies include:
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target, Protox.[4] If the cellular phenotype induced by this compound is still observed in the absence or with significantly reduced levels of Protox, it is likely an off-target effect.[4]
-
Control Compounds: Employ a structurally similar but inactive analog of this compound as a negative control.[4] This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Light Dependence: Since the on-target effects of this compound are light-dependent, conducting experiments in the dark can help identify off-target effects.[1] Any effects observed in the absence of light are likely not mediated by the accumulation of the photosensitizer protoporphyrin IX.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to bind to lower-affinity off-targets.[4]
-
Optimize Exposure Time: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect.
-
Cell Line Variation: Be aware that the expression levels of on-target or off-target proteins may vary between different cell lines, potentially leading to inconsistent results.[4] It is good practice to confirm your findings in multiple cell models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cell death or phenotype observed in the dark. | This is likely an off-target effect, as the on-target mechanism of this compound is light-dependent. | Investigate alternative signaling pathways that might be affected by this compound independent of Protox inhibition. Consider using a different Protox inhibitor with a distinct chemical structure. |
| Inconsistent results between different cell lines. | Expression levels of Protox or other potential off-target proteins may differ.[4] | Quantify Protox expression in your cell lines. If possible, use a cell line with a confirmed high level of Protox expression. |
| Effect is observed but there is no detectable increase in ROS. | The observed phenotype may be an off-target effect, or the ROS detection method may not be sensitive enough. | Use multiple, distinct methods to measure ROS production. If no ROS is detected with sensitive methods, the effect is likely off-target. |
| Phenotype is present in Protox knockout/knockdown cells. | The effect is independent of the intended target and is therefore an off-target effect.[4] | Discontinue the use of this compound for this specific experimental question or clearly report the findings as Protox-independent. |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration of this compound
Objective: To identify the minimum concentration of this compound that elicits the desired on-target effect (e.g., ROS production, cell death) to minimize off-target binding.
Methodology:
-
Cell Plating: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation and Light Exposure: Incubate the cells for a predetermined time, followed by exposure to a controlled light source. A parallel plate should be kept in the dark to assess light-dependent effects.
-
Assay: Perform your primary assay (e.g., a cell viability assay like MTT or a ROS detection assay like DCFDA).
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a robust on-target effect should be used for subsequent experiments.
Protocol 2: Validation of On-Target Effect using Genetic Knockdown
Objective: To confirm that the observed effect of this compound is dependent on its intended target, Protox.
Methodology:
-
Cell Transfection/Transduction: Use siRNA or a CRISPR-Cas9 system to knock down or knock out the gene encoding Protox in your cell line.
-
Verification of Knockdown/Knockout: Confirm the reduction or absence of Protox expression using qPCR or Western blotting.
-
Treatment: Treat both the wild-type and the Protox-deficient cells with the predetermined lowest effective concentration of this compound and a vehicle control.
-
Light Exposure and Assay: Expose the cells to light and perform your primary assay.
-
Data Analysis: Compare the response to this compound in the wild-type versus the Protox-deficient cells. A significantly diminished or absent response in the deficient cells validates the on-target effect.
Visualizations
Caption: Signaling pathway of this compound's on-target action.
Caption: Workflow to minimize and identify off-target effects.
Caption: Troubleshooting logic for experimental results.
References
Technical Support Center: LS 82-556 Phytotoxicity Assessment
Welcome to the technical support center for refining protocols related to the phytotoxicity assessment of LS 82-556. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the phytotoxicity testing of this compound.
| Question | Answer |
| Issue: High variability in root length measurements between replicates. | Possible Causes & Solutions: 1. Inconsistent Seed Placement: Ensure seeds are placed at a uniform distance from the edge of the petri dish or testing container.[1] 2. Uneven Moisture Distribution: Verify that the growth medium (e.g., filter paper, agar) is evenly saturated with the test solution.[2][3] Avoid oversaturation, as this can lead to anaerobic conditions.3. Temperature or Light Gradients: Check for and mitigate any temperature or light gradients within the incubator. Positional effects can be minimized by rotating the plates daily.4. Genetic Variability in Seeds: Use a certified seed lot to minimize genetic variation. If high variability persists, increase the number of replicates. |
| Issue: Poor or no germination in the negative control group. | Possible Causes & Solutions: 1. Seed Viability: The seed lot may have low viability. Conduct a preliminary germination test on the seeds using only distilled water before starting the phytotoxicity assay.2. Contamination: The growth medium, water, or petri dishes may be contaminated. Ensure all materials are properly sterilized.3. Improper Incubation Conditions: Verify that the temperature, humidity, and light/dark cycles are optimal for the chosen plant species.[4] |
| Issue: The positive control (e.g., a known herbicide) is not showing the expected phytotoxic effects. | Possible Causes & Solutions: 1. Incorrect Concentration: Double-check the calculations and dilutions for the positive control solution.2. Degradation of the Positive Control: The positive control substance may have degraded. Use a fresh, properly stored stock solution.3. Resistant Species: The chosen plant species may be resistant to the positive control. Verify the sensitivity of the plant species from literature or previous experiments. |
| Issue: Precipitate formation when this compound is added to the growth medium. | Possible Causes & Solutions: 1. Solubility Issues: this compound may have low solubility in the test medium. Consider using a co-solvent like DMSO (dimethyl sulfoxide), but ensure the final concentration of the solvent does not affect plant growth.[2] Always include a solvent control group in your experimental design.2. Interaction with Medium Components: this compound may be reacting with salts or other components in the growth medium. Try dissolving the compound in distilled water first before adding it to a more complex medium. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mode of action for this compound phytotoxicity? | This compound is hypothesized to interfere with auxin transport and signaling pathways, leading to disruption of root gravitropism and inhibition of cell elongation. This results in stunted root growth and reduced overall plant vigor. |
| Which plant species are recommended for testing the phytotoxicity of this compound? | Standard test species such as Lepidium sativum (cress), Sinapis alba (white mustard), and Sorghum saccharatum (sorghum) are recommended due to their rapid germination and sensitivity.[5] It is advisable to use at least one monocot and one dicot species for a comprehensive assessment.[6] |
| What are the key endpoints to measure in an this compound phytotoxicity assay? | The primary endpoints are seed germination percentage and root elongation.[1][5] Other valuable parameters include shoot length, biomass (fresh and dry weight), and visual signs of toxicity such as chlorosis (yellowing) or necrosis (tissue death).[7] |
| What is a typical duration for a seed germination and root elongation assay? | These assays are typically run for a period of 3 to 7 days, after which the germination percentage is calculated and root lengths are measured.[1][5] |
| How should I prepare the test concentrations of this compound? | A stock solution of this compound should be prepared in a suitable solvent. A series of dilutions should then be made to create a range of test concentrations. It is recommended to use a logarithmic series of concentrations to determine dose-response relationships.[1] |
Data Presentation
Table 1: Effects of this compound on Seed Germination and Root Elongation of Lepidium sativum
| Concentration of this compound (µg/mL) | Germination Rate (%) | Average Root Length (mm) ± SD | Inhibition of Root Growth (%) |
| 0 (Control) | 98 | 25.4 ± 2.1 | 0 |
| 1 | 97 | 22.1 ± 1.9 | 13.0 |
| 5 | 95 | 15.7 ± 2.5 | 38.2 |
| 10 | 92 | 8.2 ± 1.4 | 67.7 |
| 25 | 75 | 2.1 ± 0.8 | 91.7 |
| 50 | 40 | 0.5 ± 0.2 | 98.0 |
Data represents mean values from three independent experiments.
Experimental Protocols
Protocol: Seed Germination and Root Elongation Assay
This protocol is adapted from standard methods such as those outlined by the OECD.[7][8]
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to obtain the desired final test concentrations. The final solvent concentration should not exceed 0.5%.
-
Prepare a negative control (distilled water) and a solvent control (distilled water with the same concentration of solvent as the test solutions).[2]
-
-
Seed Sterilization:
-
Surface sterilize seeds of the chosen plant species (e.g., Lepidium sativum) by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.
-
-
Assay Setup:
-
Place a sterile filter paper in a 9 cm petri dish.
-
Pipette 5 mL of the test solution, negative control, or solvent control onto the filter paper, ensuring it is evenly moistened.
-
Arrange 10-20 sterilized seeds on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 24 ± 2°C) for 72 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has emerged.
-
Carefully remove the seedlings and measure the length of the primary root of each germinated seed.
-
Calculate the germination percentage and the average root length for each concentration.
-
Determine the percentage of root growth inhibition relative to the negative control.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound phytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound phytotoxicity.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Seed germination test (phytotoxicity assay). [bio-protocol.org]
- 3. Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: a comparison of two growth substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]
- 5. researchgate.net [researchgate.net]
- 6. horizontal.ecn.nl [horizontal.ecn.nl]
- 7. Phytotoxicity test [bio-protocol.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
avoiding common pitfalls in LS 82-556 research
Welcome to the technical support center for LS 82-556 research. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a light and oxygen-dependent herbicide.[1] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane disruption.[2] This cellular damage manifests as bleaching, wilting, and desiccation of plant tissues.[1]
Q2: My this compound treatment is not showing the expected phytotoxic effects. What are the common causes?
A2: Several factors can lead to a lack of efficacy in your experiments:
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Insufficient Light Exposure: The herbicidal activity of this compound is strictly light-dependent. Ensure that your treated plants receive adequate light intensity and duration following application.
-
Improper Formulation/Solubility: this compound may have limited water solubility. Ensure it is properly dissolved in an appropriate solvent before application to allow for effective uptake by the plant.
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Incorrect Application: Uneven spray coverage or application at a plant growth stage that is less susceptible can reduce the observed effects.
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Suboptimal Environmental Conditions: Temperature and humidity can influence a plant's metabolic rate and cuticle thickness, affecting herbicide uptake and efficacy.
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Herbicide Degradation: Improper storage of this compound stock solutions can lead to degradation. Store stock solutions in the dark at low temperatures.
Q3: I am observing inconsistent results between my experimental replicates. What should I check?
A3: Inconsistent results can stem from variability in your experimental setup:
-
Plant Material: Ensure that all plants used in an experiment are of the same species, age, and developmental stage. Genetic variability within a plant population can also lead to differential responses.
-
Environmental Conditions: Maintain uniform light, temperature, and humidity for all replicates. Fluctuations in these conditions can significantly impact plant physiology and herbicide efficacy.
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Application Technique: Calibrate your spray equipment to ensure a consistent application rate and droplet size across all treatments.
-
Soil or Growth Media: Inconsistent soil composition, pH, or moisture levels can affect plant health and herbicide availability.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, herbicides in the pyridine class can sometimes exhibit hormonal effects, mimicking natural plant auxins at sub-lethal concentrations.[4][5] This can lead to symptoms like leaf cupping, twisting, and stem epinasty.[4][6] It is crucial to include untreated control groups in your experiments to differentiate between the intended phototoxic effects and any potential off-target hormonal responses.
Troubleshooting Guides
Guide 1: Inconsistent Phytotoxicity Symptoms
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low phytotoxicity | Inadequate light exposure post-treatment. | Ensure treated plants are exposed to a consistent and adequate light source (e.g., >150 µmol/m²/s) for several hours. |
| Poor solubility or precipitation of this compound. | Prepare a fresh stock solution in an appropriate solvent (e.g., acetone or DMSO) and ensure it is fully dissolved before diluting to the final working concentration. Include a solvent-only control. | |
| Herbicide degradation. | Use a freshly prepared stock solution. Store stock solutions at -20°C in the dark. | |
| Variable phytotoxicity across replicates | Non-uniform plant material. | Use plants of the same age, size, and from the same seed batch. |
| Inconsistent application. | Calibrate sprayer for uniform coverage. For soil applications, ensure even distribution. | |
| Environmental gradients in the growth chamber. | Rotate plant trays periodically to minimize the effects of variations in light and temperature. | |
| Unexpected morphological changes (e.g., leaf curling, stem twisting) | Possible off-target auxin-like effects at sub-lethal concentrations. | Carefully observe dose-response. Compare symptoms to known auxin-mimicking herbicides. Lower concentrations may reveal these effects more clearly. |
Guide 2: Protoporphyrin IX Accumulation Assay Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no protoporphyrin IX detected | Insufficient incubation time in the dark. | Protoporphyrin IX accumulation is a precursor to phototoxicity and occurs in the dark. Ensure a sufficient dark incubation period (e.g., 12-24 hours) after this compound treatment. |
| Inefficient extraction. | Ensure complete tissue homogenization. Use a suitable extraction solvent (e.g., 80% acetone with 0.1 M NH4OH).[7] Consider multiple extraction steps. | |
| Degradation of protoporphyrin IX. | Protect samples from light during and after extraction. Analyze samples promptly or store extracts at -80°C. | |
| High background fluorescence | Contamination of solvents or labware. | Use high-purity solvents and thoroughly clean all glassware. |
| Presence of other fluorescent compounds. | Use appropriate excitation and emission wavelengths specific for protoporphyrin IX (e.g., Excitation: ~400 nm, Emission: ~633 nm).[8][9] Consider chromatographic separation (HPLC) for cleaner quantification. | |
| Inconsistent readings between samples | Incomplete extraction. | Ensure consistent and thorough homogenization for all samples. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Quenching of fluorescence. | Ensure extracts are sufficiently diluted to be within the linear range of the spectrofluorometer.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolving: Dissolve the powder in a minimal amount of a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C to prevent degradation from light and evaporation.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate application buffer or medium. Ensure the final concentration of the organic solvent is low enough to not cause phytotoxicity to the control plants (typically <0.1%).
Protocol 2: Phytotoxicity Assay
-
Plant Growth: Grow healthy, uniform plants to the desired developmental stage (e.g., 2-4 true leaves).
-
Treatment Application:
-
Foliar Spray: Uniformly spray the plants with the this compound working solution until droplets start to run off the leaves. Include a control group sprayed with the vehicle (buffer/medium with the same concentration of solvent).
-
Soil Drench: Apply a known volume of the this compound working solution to the soil of each pot. Apply an equal volume of the vehicle solution to the control group.
-
-
Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.
-
Observation: Visually assess and score the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, wilting) at regular intervals (e.g., 24, 48, 72 hours) after treatment.
-
Quantification (Optional): At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight to quantify the treatment effect.
Protocol 3: Protoporphyrin IX Accumulation Assay (Spectrofluorometric Method)
-
Treatment: Treat plant tissue (e.g., leaf discs) with this compound and incubate in complete darkness for 12-24 hours.
-
Tissue Homogenization: Harvest and weigh the plant tissue. Immediately homogenize the tissue in a pre-chilled mortar and pestle with a known volume of extraction buffer (e.g., 80% acetone, 20% 0.1 M NH4OH).[7] Perform all steps under dim light.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted porphyrins.
-
Spectrofluorometric Analysis:
-
Dilute the supernatant with the extraction buffer to bring the fluorescence reading within the linear range of the instrument.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 633 nm.[8][9]
-
Use a standard curve of protoporphyrin IX of known concentrations to quantify the amount in your samples.
-
-
Data Normalization: Express the protoporphyrin IX concentration per gram of fresh tissue weight.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound research.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. US7671254B2 - Herbicide resistance gene, compositions and methods - Google Patents [patents.google.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. utia.tennessee.edu [utia.tennessee.edu]
- 7. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrofluorometric estimation of intermediates of chlorophyll biosynthesis: protoporphyrin IX, Mg-protoporphyrin, and protochlorophyllide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
optimizing light conditions for LS 82-556 activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the light-dependent activation of LS 82-556 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a light and oxygen-dependent herbicidal compound.[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), primarily singlet oxygen, which cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cellular death.
Q2: Why is light essential for the activity of this compound?
A2: The activity of this compound is critically dependent on light because its mechanism of action relies on the photosensitizing properties of protoporphyrin IX, which accumulates as a result of PPO inhibition. Light energy is absorbed by protoporphyrin IX, exciting it to a state where it can transfer that energy to molecular oxygen, creating highly reactive singlet oxygen. This process, known as photodynamic therapy (PDT), is what drives the cellular damage. Without light, the accumulated protoporphyrin IX remains in a non-toxic state.
Q3: What are the general symptoms of this compound activity on plant tissues?
A3: Symptoms of this compound activation are characteristic of PPO inhibitors and typically appear rapidly in the presence of light.[2][3] These include:
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Water-soaked appearance: Initial damage to cell membranes leads to leakage of cellular contents.
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Necrosis and Browning: The tissue rapidly dies and turns brown due to cellular destruction.[3]
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Chlorosis: Yellowing of the tissue may be observed.
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Speckling: If applied as a spray, necrotic spots may appear where the droplets landed.[3]
Q4: Can this compound be used in non-photosynthetic organisms?
A4: Yes, the mode of action of this compound is not directly dependent on photosynthesis. It targets the heme and chlorophyll biosynthesis pathway, which is present in most plant cells. Its efficacy has been demonstrated in non-chlorophyllous soybean cells, indicating that as long as the PPO enzyme and the subsequent pathway components are present, light-dependent toxicity can be induced.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound observed. | 1. Inadequate light exposure: Insufficient light intensity, incorrect wavelength, or short duration of exposure. 2. Absence of oxygen: The formation of singlet oxygen is an oxygen-dependent process. 3. Incorrect concentration of this compound: Concentration may be too low to cause significant PPO inhibition. 4. Cellular uptake issues: The compound may not be effectively entering the cells. | 1. Optimize light conditions: - Intensity: Ensure a light intensity of at least 300-600 µmol m⁻² s⁻¹. - Wavelength: Use a broad-spectrum light source. If using specific wavelengths, literature on similar compounds suggests a range of 565-615 nm is effective. - Duration: Increase the duration of light exposure. 2. Ensure adequate aeration: For liquid cultures, ensure proper mixing or bubbling to maintain oxygen levels. 3. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal effective concentration for your specific experimental system. 4. Consider adjuvants: For plant-based experiments, the addition of a surfactant may improve uptake. For cell cultures, ensure the solvent used to dissolve this compound is compatible with the cell membrane and does not hinder uptake. |
| High variability in experimental results. | 1. Inconsistent light conditions: Variations in light intensity or spectral quality across different experimental setups. 2. Uneven application of this compound: Inconsistent dosage across samples. 3. Biological variability: Differences in the physiological state of the cells or tissues. | 1. Standardize light source: Use a calibrated light source and ensure uniform illumination for all samples. Measure light intensity at the sample level. 2. Ensure homogenous application: Thoroughly mix this compound solutions and ensure precise and consistent application to all samples. 3. Synchronize cell cultures or use plants of the same developmental stage: This will minimize biological variability. |
| Unexpected phototoxicity in control groups. | 1. Light source emitting UV radiation: Some light sources may emit harmful UV radiation that can cause cellular damage independent of this compound. 2. Photosensitive components in the media: Some media components may become toxic upon light exposure. | 1. Use appropriate filters: Use filters to block UV radiation from the light source. 2. Test media for phototoxicity: Expose the media without cells to the light source and then use it to culture cells to check for any induced toxicity. |
Data Presentation
Table 1: Summary of Light Conditions Used in Studies of PPO-Inhibiting Herbicides
| Parameter | Reported Value(s) | Compound(s) Studied | Source(s) |
| Light Intensity | 300 µmol m⁻² s⁻¹ | Acifluorfen-methyl, this compound | [1] |
| 600 µmol m⁻² s⁻¹ | Acifluorfen-methyl | [4] | |
| Effective Wavelength | 565 - 615 nm | Oxyfluorfen | |
| Light Source | White light | Acifluorfen-methyl, this compound | [1] |
Experimental Protocols
Protocol 1: General Phototoxicity Assay for this compound in Plant Tissues
-
Plant Material: Use young, healthy plant tissues (e.g., leaf discs, cotyledons).
-
Incubation Solution: Prepare a buffer solution (e.g., MES buffer) containing the desired concentrations of this compound. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubation: Float the plant tissues in the incubation solution in a multi-well plate or petri dish.
-
Dark Pre-incubation (Optional): To ensure uptake of the compound before light activation, incubate the samples in the dark for a period of 1-4 hours.
-
Light Exposure:
-
Transfer the samples to a controlled environment with a calibrated light source.
-
Expose the samples to a light intensity in the range of 300-600 µmol m⁻² s⁻¹.
-
The duration of light exposure can be varied (e.g., 1, 3, 6, 12, 24 hours) to determine a time-course of phototoxicity.
-
Maintain a constant temperature during light exposure.
-
-
Assessment of Damage:
-
Visual Assessment: Document phenotypic changes such as necrosis and chlorosis at different time points.
-
Ion Leakage Assay: Measure the conductivity of the incubation solution to quantify membrane damage.
-
Photosynthetic Efficiency: Measure chlorophyll fluorescence (e.g., Fv/Fm) to assess the impact on photosynthetic machinery.
-
Pigment Quantification: Extract and quantify chlorophyll and carotenoid content.
-
Protocol 2: Determination of Protoporphyrin IX Accumulation
-
Sample Preparation: Treat cells or tissues with this compound as described in Protocol 1.
-
Extraction:
-
Homogenize the samples in a suitable solvent (e.g., acetone:0.1 N NH4OH, 9:1 v/v).
-
Centrifuge to pellet cell debris.
-
-
Fluorometric Quantification:
-
Measure the fluorescence of the supernatant using a spectrofluorometer.
-
Use an excitation wavelength of approximately 400-410 nm and measure the emission at around 630-635 nm, which is characteristic of protoporphyrin IX.
-
Use a standard curve of protoporphyrin IX to quantify its concentration in the samples.
-
Visualizations
Caption: Signaling pathway of this compound induced phototoxicity.
Caption: General experimental workflow for assessing this compound phototoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AU2011342759B2 - Plants having increased tolerance to herbicides - Google Patents [patents.google.com]
- 3. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validation of LS 82-556's Mode of Action: A Comparative Guide for Researchers
A comprehensive analysis of the herbicidal agent LS 82-556, detailing its mechanism of action as a potent inhibitor of protoporphyrinogen oxidase (Protox) across various organisms. This guide provides a comparative assessment with other notable Protox-inhibiting herbicides, supported by available experimental data and detailed methodologies for key assays.
This compound is a light and oxygen-dependent herbicide that has been characterized as a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). This enzyme plays a crucial role in the biosynthesis of both chlorophyll in plants and heme in a wide range of organisms. The inhibition of Protox by this compound leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX (Proto IX). Proto IX is a powerful photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, leading to the disruption of cellular membranes and ultimately, cell death. This mode of action is shared by several other classes of herbicides, including diphenyl ethers like acifluorfen-methyl and oxadiazoles such as oxadiazon.
This guide provides a comparative overview of the validation of this compound's mode of action in different organisms and contrasts its performance with key alternative Protox-inhibiting herbicides.
Comparative Analysis of Protox Inhibition
The inhibitory activity of this compound and its counterparts has been evaluated in a variety of organisms, demonstrating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these herbicides. While direct comparative studies providing IC50 values for this compound alongside other herbicides under identical conditions are limited in the public domain, the available literature consistently categorizes this compound as a potent inhibitor.
One of the foundational studies in this area demonstrated that this compound, along with oxadiazon and M&B 39279, are potent inhibitors of Protox from plant (maize), yeast, and mouse sources. Subsequent research has established IC50 values for a range of Protox inhibitors, providing a basis for comparison.
| Organism/Enzyme Source | Herbicide | IC50 (nM) | Reference |
| Maize (Zea mays) Etioplasts | Acifluorfen-methyl | 4 | [1] |
| Waterhemp (Amaranthus tuberculatus) | Lactofen | 25 | [2] |
| Waterhemp (Amaranthus tuberculatus) | Oxadiazon | 60 | [2] |
| Soybean (Glycine max) | Saflufenacil | 3-9 | [2] |
| Maize (Zea mays) | Saflufenacil | 3-9 | [2] |
Note: Specific IC50 values for this compound from direct comparative studies were not available in the reviewed literature. The table presents data for other Protox inhibitors to provide a comparative context.
Herbicidal Effects Across Different Organisms
The inhibition of Protox and the subsequent accumulation of Proto IX manifest as distinct phytotoxic effects, including chlorophyll bleaching, necrosis, and growth inhibition. The severity of these effects can vary between plant species.
Algal Species: The green alga Chlamydomonas reinhardtii and the xanthophycean alga Bumilleriopsis filiformis have been utilized as model organisms to study the effects of Protox inhibitors. Treatment with these herbicides, including this compound, leads to the accumulation and excretion of Proto IX into the culture medium.[3] This accumulation is a clear indicator of Protox inhibition in these microorganisms.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its validation.
Caption: Mode of action of this compound as a Protox inhibitor.
References
A Comparative Analysis of LS 82-556 and Acifluorfen-Methyl on Soybean Cells: A Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the herbicidal effects of LS 82-556 and acifluorfen-methyl on soybean (Glycine max) cells. Both compounds are potent herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cellular damage and death.
This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of the signaling pathways and experimental workflows involved in the action of these herbicides.
Quantitative Data Presentation
The following tables summarize the comparative effects of acifluorfen-methyl and this compound on tetrapyrrole accumulation in nonchlorophyllous soybean cells, as reported in foundational studies. The accumulation of tetrapyrroles, primarily protoporphyrin IX, is a direct indicator of the inhibition of protoporphyrinogen oxidase.
Table 1: Comparative Tetrapyrrole Accumulation in Nonchlorophyllous Soybean Cells
| Treatment Concentration | Acifluorfen-Methyl (nmol/g dry weight) | This compound (nmol/g dry weight) |
| 1 µM | 40 - 50 | Not Reported |
| 10 µM | 60 - 80 | Not Reported |
| 100 µM | Not Reported | 16 - 23 |
Data extracted from Matringe and Scalla (1988).[1][2]
Table 2: Effect of Herbicides on Cell Membrane Integrity (86Rb Leakage)
| Treatment | Description | Outcome |
| Acifluorfen-Methyl (10 µM) | Treatment of nonchlorophyllous soybean cells followed by light exposure. | Significant increase in 86Rb leakage over time, indicating loss of membrane integrity.[1] |
| This compound | Induces the same biochemical symptoms as diphenyl ether herbicides like acifluorfen. | Expected to cause a similar increase in 86Rb leakage, confirming membrane damage.[2] |
Signaling Pathway and Mechanism of Action
Both this compound and acifluorfen-methyl share a common mechanism of action centered on the inhibition of protoporphyrinogen oxidase (PPO). The following diagram illustrates the signaling pathway initiated by these herbicides.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound and acifluorfen-methyl on soybean cells.
Tetrapyrrole Accumulation Assay
This assay quantifies the accumulation of protoporphyrin IX in herbicide-treated cells.
Materials:
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Nonchlorophyllous soybean cell suspension culture
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This compound and Acifluorfen-methyl stock solutions (in a suitable solvent like acetone or DMSO)
-
Acetone
-
Hexane
-
Fluorimeter
Procedure:
-
Grow nonchlorophyllous soybean cells in a liquid suspension culture in the dark.
-
Treat the cell suspensions with various concentrations of this compound or acifluorfen-methyl. A solvent control should also be included.
-
Incubate the treated cells in the dark for a specified period (e.g., 14 hours) to allow for tetrapyrrole accumulation.
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Harvest the cells by filtration or centrifugation.
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Extract the pigments by homogenizing the cells in acetone.
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Clarify the acetone extract by centrifugation.
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Wash the supernatant with hexane to remove lipids and other interfering compounds.
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Measure the fluorescence of the acetone extract using a fluorimeter. For protoporphyrin IX, the excitation maximum is around 405 nm and the emission maximum is around 633 nm.[1][2]
-
Quantify the tetrapyrrole concentration by comparing the fluorescence intensity to a standard curve of protoporphyrin IX. Results are typically expressed as nmol of protoporphyrin IX equivalents per gram of cell dry weight.
Cell Membrane Integrity Assay (86Rb Leakage)
This assay measures the extent of cell membrane damage by quantifying the leakage of a radioactive tracer, 86-Rubidium (86Rb), from the cells.
Materials:
-
Nonchlorophyllous soybean cell suspension culture
-
86RbCl solution
-
This compound and Acifluorfen-methyl stock solutions
-
Light source (e.g., white light at a defined intensity)
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-load the soybean cells with 86Rb by incubating them in a medium containing 86RbCl for a sufficient period to allow for uptake.
-
Wash the cells to remove external 86Rb.
-
Treat the cells with the desired concentrations of this compound or acifluorfen-methyl in the dark.
-
Expose the treated cells to light for various durations.
-
At each time point, take an aliquot of the cell suspension and separate the cells from the medium by rapid filtration or centrifugation.
-
Measure the radioactivity in the medium (representing leaked 86Rb) and in the cells (representing retained 86Rb) using a scintillation counter.
-
Calculate the percentage of 86Rb leakage as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)) * 100.
-
An increase in the percentage of 86Rb leakage over time in treated cells compared to control cells indicates herbicide-induced membrane damage.[1]
Experimental Workflow
The following diagram outlines a general workflow for a comparative study of PPO-inhibiting herbicides on plant cells.
References
A Comparative Analysis of LS 82-556 and M&B 39279 as Protoporphyrinogen Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of two compounds, LS 82-556 and M&B 39279, against the enzyme protoporphyrinogen oxidase (PPO). The information presented is collated from key research findings and is intended to assist researchers and professionals in drug development and related fields in understanding the relative potencies and experimental considerations for these inhibitors.
Introduction to Protoporphyrinogen Oxidase Inhibition
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis pathway of both heme in animals and chlorophyll in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX in the cytoplasm.[2] This accumulation, particularly in the presence of light, results in the generation of reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.[2][3] This mechanism of action has made PPO a significant target for the development of herbicides and potentially other therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory potentials of this compound and M&B 39279 against protoporphyrinogen oxidase have been evaluated in various biological systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | Enzyme Source | IC50 (nM) |
| This compound | Corn (Zea mays) Etioplasts | 25 |
| M&B 39279 | Corn (Zea mays) Etioplasts | 5 |
| This compound | Mouse Liver Mitochondria | 30 |
| M&B 39279 | Mouse Liver Mitochondria | 15 |
Data sourced from a study by Matringe et al. (1989) as cited in related literature.
Based on this data, M&B 39279 is a more potent inhibitor of protoporphyrinogen oxidase than this compound in both plant and mammalian systems, exhibiting IC50 values that are 2 to 5 times lower.
Signaling Pathway of PPO Inhibition
The inhibition of protoporphyrinogen oxidase by compounds like this compound and M&B 39279 triggers a cascade of events leading to cellular demise. The following diagram illustrates this signaling pathway.
References
Validating the Role of Chloroplastic Pigments in LS 82-556 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicide LS 82-556 and its alternatives, focusing on the role of chloroplastic pigments in their mechanism of action. The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound and Protoporphyrinogen Oxidase (Protox) Inhibitors
This compound is a potent, light and oxygen-dependent herbicide.[1][2] It belongs to a class of compounds that act by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophylls and hemes. Other well-known herbicides in this class include acifluorfen and oxyfluorfen.[3][4] The herbicidal activity of these compounds is intrinsically linked to the presence of chloroplastic pigments and the photosynthetic apparatus.
Mechanism of Action: The Role of Light and Chloroplastic Environment
The primary mode of action for this compound and its analogues is the inhibition of Protox.[4] This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX. This molecule then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm.[5]
Proto IX is a powerful photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen.[1] This singlet oxygen then initiates a cascade of oxidative damage, primarily through lipid peroxidation of cellular membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3][4][6] The characteristic symptoms of this photodependent damage include chlorosis (yellowing), wilting, desiccation, and necrosis (tissue death).[1][2]
While chloroplastic pigments like chlorophylls and carotenoids do not directly activate this compound, their presence is essential for the herbicidal effect. The entire process is initiated by light energy captured within the chloroplasts, and the resulting photodynamic damage unfolds within this cellular compartment. The herbicidal activity is absent in non-pigmented tissues, such as roots, highlighting the critical role of the chloroplastic environment.
Comparative Performance Data
| Parameter | This compound | Acifluorfen | Oxyfluorfen |
| Primary Target | Protoporphyrinogen Oxidase (Protox) | Protoporphyrinogen Oxidase (Protox) | Protoporphyrinogen Oxidase (Protox) |
| Mode of Action | Accumulation of Protoporphyrin IX, leading to light-dependent oxidative damage | Accumulation of Protoporphyrin IX, leading to light-dependent oxidative damage | Accumulation of Protoporphyrin IX, leading to light-dependent oxidative damage |
| Role of Pigments | Essential for light-dependent activity within the chloroplast | Essential for light-dependent activity within the chloroplast | Essential for light-dependent activity within the chloroplast |
| Observed Symptoms | Chlorosis, wilting, desiccation, necrosis | Chlorosis, necrosis, membrane leakage | Chlorosis, necrosis, contact burn |
| Supporting Evidence | Herbicidal activity is present in the presence of chloroplastic pigments.[1][2] | Activity observed in green and etiolated tissues, but not in non-pigmented tissues.[6] | Induces light-dependent bleaching and lipid peroxidation.[7] |
Key Experimental Protocols
To validate the role of chloroplastic pigments and the mechanism of action of this compound and its alternatives, the following experimental protocols are commonly employed:
Measurement of Herbicidal Efficacy (Electrolyte Leakage Assay)
This assay quantifies membrane damage by measuring the leakage of ions from treated plant tissues.
-
Plant Material: Leaf discs or cotyledons from a suitable plant species (e.g., cucumber, soybean).
-
Treatment: Incubate plant material in a buffered solution containing various concentrations of the herbicide (e.g., this compound, acifluorfen, oxyfluorfen) in the dark to allow for uptake.
-
Light Exposure: Expose the treated tissues to a controlled light source. A dark control should be included.
-
Measurement: At specific time intervals, measure the electrical conductivity of the bathing solution using a conductivity meter. Increased conductivity indicates greater ion leakage and thus, more significant membrane damage.
-
Data Analysis: Express results as a percentage of the total electrolyte leakage, which is determined by boiling or freeze-thawing the tissues at the end of the experiment.
Quantification of Protoporphyrin IX (Proto IX) Accumulation
This protocol measures the buildup of the photosensitizer Proto IX.
-
Extraction: Homogenize herbicide-treated plant tissue (kept in the dark) in a suitable solvent (e.g., acetone:0.1 N NH4OH, 9:1 v/v).
-
Spectrofluorometry: Centrifuge the homogenate to pellet debris and measure the fluorescence of the supernatant using a spectrofluorometer.[8][9]
-
Wavelengths: Excite the sample at approximately 400-410 nm and measure the emission spectrum. Proto IX has a characteristic emission peak around 630-635 nm.[10][11]
-
Quantification: Compare the fluorescence intensity to a standard curve prepared with known concentrations of Proto IX.
Assessment of Lipid Peroxidation (TBARS Assay)
This assay quantifies the byproducts of lipid peroxidation, primarily malondialdehyde (MDA).
-
Extraction: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.
-
Reaction: Add thiobarbituric acid (TBA) solution to the extract and heat in a water bath (e.g., 95°C for 30 minutes).
-
Measurement: Cool the samples and centrifuge. Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).[6]
-
Calculation: Calculate the concentration of the MDA-TBA adduct using its extinction coefficient.
Conclusion
The herbicidal activity of this compound is fundamentally dependent on a light-driven process that occurs within the chloroplasts. While chloroplastic pigments do not directly interact with the herbicide, they are indispensable components of the environment where the photodynamic damage is initiated and propagated. The primary mechanism involves the inhibition of Protox, leading to the accumulation of the photosensitizer Protoporphyrin IX. This mechanism is shared with other Protox-inhibiting herbicides like acifluorfen and oxyfluorfen, making them relevant comparators in research studies. The experimental protocols outlined in this guide provide a robust framework for validating and quantifying the activity of these compounds and for further elucidating the intricate role of the chloroplastic environment in their herbicidal efficacy.
References
- 1. Pigment inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. An Arabidopsis mutant that is resistant to the protoporphyrinogen oxidase inhibitor acifluorfen shows regulatory changes in tetrapyrrole biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Plant Photodynamic Stress: What's New? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]
- 10. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
Comparative Analysis of LS 82-556 Cross-Reactivity with Cellular Enzymes: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the herbicide LS 82-556 with various cellular enzymes. This compound is a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Understanding the selectivity of this compound is crucial for evaluating its potential off-target effects and for the development of more selective herbicides.
While specific quantitative data on the broad cross-reactivity of this compound is not extensively available in the public domain, this guide offers detailed experimental protocols for key enzymatic assays to enable researchers to generate this comparative data.
Mechanism of Action of this compound
This compound, a pyridine derivative, acts as a peroxidizing herbicide. Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and, ultimately, cell death.
Caption: Mechanism of action of this compound via inhibition of Protoporphyrin Oxidase (PPO).
Comparative Enzyme Inhibition Profile
To facilitate a direct comparison of the inhibitory activity of this compound against its primary target (PPO) and other key cellular enzymes, the following table structure is provided. Researchers can populate this table with experimentally determined IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Enzyme | Chemical Class of Inhibitor | This compound IC50 (µM) | Alternative PPO Inhibitor IC50 (µM) [Name of Inhibitor] | Non-PPO Inhibitor IC50 (µM) [Name of Inhibitor] | Reference |
| Protoporphyrinogen Oxidase (PPO) | Pyridine | Data to be determined | e.g., Fomesafen: X.X | - | |
| Catalase | - | Data to be determined | - | e.g., 3-Amino-1,2,4-triazole: Y.Y | |
| Peroxidase | - | Data to be determined | - | e.g., Sodium Azide: Z.Z | |
| Glutathione Reductase | - | Data to be determined | - | e.g., Carmustine: A.A | |
| Acetolactate Synthase (ALS) | - | Data to be determined | - | e.g., Chlorsulfuron: B.B | |
| Acetyl-CoA Carboxylase (ACCase) | - | Data to be determined | - | e.g., Sethoxydim: C.C |
Experimental Protocols
Detailed methodologies for the enzymatic assays are provided below. These protocols can be adapted for use in a 96-well plate format for high-throughput screening.
Protoporphyrinogen Oxidase (PPO) Activity Assay
This assay measures the activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.
Materials:
-
Plant tissue (e.g., etiolated seedlings)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 10% (v/v) glycerol, and 5 mM dithiothreitol (DTT)
-
Substrate: Protoporphyrinogen IX (can be prepared by reduction of protoporphyrin IX)
-
This compound and other inhibitors
-
Fluorometer or microplate reader with fluorescence detection (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a microplate well, combine the enzyme extract, assay buffer, and the desired concentration of this compound or other inhibitors.
-
Initiate Reaction: Add protoporphyrinogen IX to start the reaction.
-
Measurement: Immediately measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to PPO activity.
-
IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the IC50 value.
Caption: Experimental workflow for the Protoporphyrinogen Oxidase (PPO) activity assay.
Catalase Activity Assay
This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.
Materials:
-
Plant tissue extract
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H2O2) solution (10 mM)
-
Spectrophotometer or microplate reader (240 nm)
Procedure:
-
Reaction Mixture: In a quartz cuvette or UV-transparent microplate, prepare a reaction mixture containing phosphate buffer and the plant tissue extract.
-
Initiate Reaction: Add H2O2 to the mixture to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time. The rate of decrease is proportional to catalase activity.
-
Inhibition Assay: Pre-incubate the enzyme extract with this compound for a defined period before adding H2O2 to assess its inhibitory effect.
Peroxidase Activity Assay
This assay measures peroxidase activity using a chromogenic substrate, such as guaiacol, which is oxidized in the presence of H2O2 to form a colored product.
Materials:
-
Plant tissue extract
-
Phosphate buffer (100 mM, pH 6.0)
-
Guaiacol solution (20 mM)
-
Hydrogen peroxide (H2O2) solution (10 mM)
-
Spectrophotometer or microplate reader (470 nm)
Procedure:
-
Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, guaiacol solution, and plant tissue extract.
-
Initiate Reaction: Add H2O2 to start the reaction.
-
Measurement: Measure the increase in absorbance at 470 nm over time. The rate of absorbance increase is proportional to peroxidase activity.
-
Inhibition Assay: Pre-incubate the enzyme extract with this compound before initiating the reaction to determine any inhibitory effects.
Glutathione Reductase Activity Assay
This assay measures the activity of glutathione reductase by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG). The oxidation of NADPH is followed by a decrease in absorbance at 340 nm.
Materials:
-
Plant tissue extract
-
Tris-HCl buffer (100 mM, pH 7.8) containing EDTA
-
NADPH solution
-
Oxidized glutathione (GSSG) solution
-
Spectrophotometer or microplate reader (340 nm)
Procedure:
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the Tris-HCl buffer, NADPH, and GSSG.
-
Initiate Reaction: Add the plant tissue extract to start the reaction.
-
Measurement: Measure the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to glutathione reductase activity.
-
Inhibition Assay: Pre-incubate the enzyme extract with this compound to assess its potential to inhibit glutathione reductase.
Caption: Logical workflow for assessing the cross-reactivity of this compound.
Conclusion
This guide provides the necessary framework and detailed experimental protocols for researchers to conduct a comprehensive analysis of the cross-reactivity of this compound with key cellular enzymes. By generating quantitative data on the inhibitory effects of this compound on a panel of enzymes, the scientific community can gain a deeper understanding of its selectivity and potential for off-target effects. This information is invaluable for the rational design of next-generation herbicides with improved efficacy and safety profiles.
Comparative Analysis of LS 82-556: A Potent Inhibitor of Protoporphyrinogen Oxidase Across Species
A Detailed Examination of the Effects on Plant, Yeast, and Mouse PPO for Researchers, Scientists, and Drug Development Professionals
LS 82-556 has been identified as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in yeast and mammals.[1] This guide provides a comparative analysis of the effects of this compound on PPO from plant, yeast, and mouse sources, offering valuable insights for researchers in fields ranging from herbicide development to therapeutic drug design.
Quantitative Analysis of PPO Inhibition
The inhibitory activity of this compound and other PPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While the seminal comparative study by Matringe et al. (1989) established this compound as a potent inhibitor across plant, yeast, and mouse PPO, the specific IC50 values from this direct comparison were not available in the searched literature. However, the study clearly indicates a strong inhibitory effect on all three organisms. For context, an IC50 value of 124 nM has been reported for this compound as a PPO inhibitor, although the specific organism was not specified in the available text.
To provide a broader perspective, the following table includes available IC50 values for other common PPO inhibitors, illustrating the range of potencies observed for this class of compounds.
| Inhibitor | Organism/Source | IC50 (nM) | Reference |
| This compound | Not Specified | 124 | --INVALID-LINK-- |
| Acifluorfen-methyl | Corn (Zea mays) Etioplasts | 4 | [2] |
| Fomesafen | Human | Moderately Toxic (Oral LD50) | [3] |
| Oxadiazon | Plant | - | [1] |
Note: The table highlights the potency of PPO inhibitors, with some exhibiting activity in the low nanomolar range. Direct comparative IC50 values for this compound across the three organisms from a single study would be invaluable for a precise quantitative comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PPO inhibition. Below are generalized methodologies for determining PPO activity and inhibition in plant, yeast, and mouse tissues.
Preparation of PPO Source
-
Plant: Isolate chloroplasts or mitochondria from fresh plant tissue (e.g., spinach leaves, cucumber cotyledons) by differential centrifugation.
-
Yeast: Prepare mitochondrial fractions from spheroplasts of Saccharomyces cerevisiae.
-
Mouse: Isolate mitochondria from liver tissue by homogenization and differential centrifugation.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the enzymatic conversion of protoporphyrinogen IX (the substrate) to protoporphyrin IX (the product).
Materials:
-
Isolated PPO enzyme source (chloroplasts, mitochondria)
-
Assay Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Protoporphyrinogen IX (substrate)
-
This compound and other inhibitors (dissolved in a suitable solvent like DMSO)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Enzyme Preparation: Resuspend the isolated organelles in the assay buffer to a desired protein concentration.
-
Inhibitor Incubation: In a microplate or cuvette, combine the enzyme preparation with various concentrations of the inhibitor (e.g., this compound). Include a control with no inhibitor. Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Reaction Initiation: Add protoporphyrinogen IX to initiate the reaction.
-
Detection:
-
Fluorometric Method: Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~630 nm).
-
Spectrophotometric Method: Measure the increase in absorbance at the peak wavelength for protoporphyrin IX (~408 nm).
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and other PPO inhibitors involves the blockage of the heme and chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX.
Experimental Workflow for PPO Inhibition Analysis
Caption: Workflow for determining the inhibitory effect of this compound on PPO.
Signaling Pathway of PPO Inhibition
The accumulation of protoporphyrinogen IX, which is normally rapidly converted to protoporphyrin IX within the chloroplast or mitochondrion, leads to its leakage into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: General signaling pathway of PPO inhibition leading to cell death.
In mammals, the disruption of the heme synthesis pathway by PPO inhibitors can lead to an accumulation of porphyrin precursors, which has been linked to developmental toxicity.[4] The resulting heme deficiency can impair the function of heme-containing proteins, such as those in the mitochondrial electron transport chain, leading to mitochondrial dysfunction.[4]
Comparative Summary and Conclusion
This compound is a powerful tool for studying the role of PPO in various biological systems. Its potent inhibitory activity across plants, yeast, and mice underscores the conserved nature of the PPO enzyme. While the primary mechanism of action—disruption of tetrapyrrole biosynthesis leading to oxidative stress—is consistent, the downstream consequences can differ depending on the organism's metabolism and cellular context. For instance, in plants, the effect is rapid and light-dependent due to the role of chlorophyll in photosynthesis, leading to herbicidal action. In mammals, the disruption of heme synthesis can have more systemic effects on development and mitochondrial function.
Further research, particularly direct comparative studies generating IC50 values under identical conditions, will be crucial for a more nuanced understanding of the subtle differences in the interaction of this compound with PPO from different species. Such knowledge will be invaluable for the development of more selective herbicides and for assessing the potential therapeutic or toxicological implications of PPO inhibition in higher organisms.
References
- 1. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5767373A - Manipulation of protoporphyrinogen oxidase enzyme activity in eukaryotic organisms - Google Patents [patents.google.com]
- 4. Heme Synthesis Inhibition Blocks Angiogenesis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Light and Oxygen Dependency of LS 82-556: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal agent LS 82-556 with other protoporphyrinogen oxidase (Protox) inhibiting herbicides, focusing on their critical dependency on light and oxygen for activity. The information presented is supported by experimental data to assist researchers in evaluating and understanding the mechanism of action of this class of compounds.
Mechanism of Action: A Shared Pathway
This compound, along with other herbicides such as acifluorfen and oxadiazon, operates by inhibiting the enzyme protoporphyrinogen oxidase (Protox).[1][2][3][4] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophylls and hemes. The inhibition of Protox causes the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from the plastid and is oxidized in the cytoplasm to form protoporphyrin IX (Proto IX).[3][5]
Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen.[5] These ROS cause rapid peroxidation of membrane lipids, leading to the loss of membrane integrity, cellular leakage, and ultimately, cell death.[3][5] This light and oxygen-dependent mechanism is the hallmark of Protox-inhibiting herbicides.
Comparative Efficacy of Protox Inhibitors
The herbicidal activity of this compound and its alternatives is directly linked to their ability to inhibit the Protox enzyme. A comparative study on the inhibition of Protox from different plant sources revealed that this compound and oxadiazon are potent inhibitors of this enzyme.[1]
| Herbicide | Target Enzyme | Key Effect |
| This compound | Protoporphyrinogen Oxidase (Protox) | Accumulation of Protoporphyrin IX, leading to light and oxygen-dependent oxidative damage. |
| Acifluorfen | Protoporphyrinogen Oxidase (Protox) | Accumulation of Protoporphyrin IX, leading to light and oxygen-dependent oxidative damage. |
| Oxadiazon | Protoporphyrinogen Oxidase (Protox) | Accumulation of Protoporphyrin IX, leading to light and oxygen-dependent oxidative damage. |
Experimental Data: Light and Oxygen Dependency
The pivotal role of light in the action of these herbicides is demonstrated by the significant accumulation of photosensitizing tetrapyrroles upon treatment. In a study using nonchlorophyllous soybean cells, treatment with acifluorfen-methyl (AFM) and this compound led to a substantial accumulation of these compounds. The subsequent exposure to light is necessary to trigger the photodynamic damage.
Table 1: Tetrapyrrole Accumulation in Nonchlorophyllous Soybean Cells
| Treatment | Concentration (µM) | Tetrapyrrole Accumulation (nmol/g dry weight) |
| Acifluorfen-methyl | 1 | 40 to 50 |
| Acifluorfen-methyl | 10 | 60 to 80 |
| This compound | 100 | 23 |
Data extracted from a study on nonchlorophyllous soybean cells incubated in darkness before light exposure.[6] The light intensity used for inducing the phototoxic effect was 300 µE m⁻²s⁻¹.[6]
While direct quantitative data comparing the effect of varying oxygen concentrations on the herbicidal activity of this compound is limited in the reviewed literature, the established mechanism of action, which involves the generation of reactive oxygen species from molecular oxygen, inherently confirms its oxygen dependency.[5] The production of singlet oxygen is a key step, and this process is directly reliant on the availability of oxygen.
Experimental Protocols
Protoporphyrinogen Oxidase Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against the Protox enzyme.
-
Enzyme Extraction: Mitochondria are isolated from plant tissues (e.g., corn etioplasts) through differential centrifugation. The mitochondrial pellet is then solubilized to release the Protox enzyme.
-
Assay Mixture: The reaction mixture typically contains a buffer (e.g., Hepes-KOH, pH 7.5), a detergent (e.g., Tween 80), dithiothreitol, and the substrate protoporphyrinogen IX.
-
Inhibition Measurement: The test compound (e.g., this compound, oxadiazon) is added to the assay mixture. The reaction is initiated by the addition of the enzyme extract.
-
Detection: The rate of protoporphyrin IX formation is measured fluorometrically. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (I₅₀) is then determined.
Tetrapyrrole Accumulation Measurement
This method quantifies the accumulation of protoporphyrin IX and other tetrapyrroles in plant cells following herbicide treatment.
-
Cell Culture and Treatment: Plant cells (e.g., nonchlorophyllous soybean cells) are cultured and treated with the herbicide in the dark to allow for the accumulation of tetrapyrroles without immediate photodynamic damage.
-
Extraction: The cells are harvested, and pigments are extracted using a solvent mixture (e.g., acetone:0.1 N NH₄OH). The extract is then partitioned with hexane to remove lipids.
-
Quantification: The total tetrapyrrole content in the aqueous phase is determined spectrofluorometrically. The results are typically calibrated against a protoporphyrin IX standard and expressed as nmol per gram of dry weight.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the experimental workflow for assessing the light and oxygen dependency of Protox-inhibiting herbicides.
Caption: Mechanism of Protox-inhibiting herbicides.
Caption: Workflow for assessing herbicide efficacy.
Conclusion
The experimental evidence strongly confirms that this compound, like other Protox-inhibiting herbicides, is fundamentally dependent on both light and oxygen for its herbicidal activity. The mechanism proceeds through the inhibition of Protox, leading to the accumulation of the photosensitizer protoporphyrin IX. Subsequent exposure to light in the presence of oxygen triggers the production of reactive oxygen species, which cause lethal damage to plant cells. This shared mechanism of action underscores the importance of environmental factors in the efficacy of this class of herbicides. Further quantitative comparative studies under varying light intensities and oxygen concentrations would provide a more detailed understanding of the relative performance of this compound against its alternatives.
References
- 1. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
A Comparative Analysis of LS 82-556 and Diphenyl Ether Herbicides as Protoporphyrinogen Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental herbicide LS 82-556 and the well-established class of diphenyl ether herbicides. Both entities function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of chlorophyll and heme in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in rapid cellular damage and plant death.
Mechanism of Action: A Shared Pathway
Both this compound and diphenyl ether herbicides, such as acifluorfen, fomesafen, and oxyfluorfen, share a common mechanism of action.[1][2][3] They are potent inhibitors of protoporphyrinogen oxidase (PPO), the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][3] This inhibition leads to the accumulation of protoporphyrin IX, a photosensitive molecule.[4] When exposed to light, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and the subsequent disruption of cell membranes, leading to leakage of cellular contents and rapid necrosis of plant tissues.[4] Although structurally distinct from the diphenyl ether class, this compound is recognized as a potent inhibitor of PPO, acting through this same peroxidizing mechanism.[1]
Chemical Structures
Diphenyl ether herbicides are characterized by a core structure of two phenyl rings linked by an ether bond. Variations in the substituent groups on these rings determine the specific properties of each herbicide within this class.
This compound, on the other hand, possesses a distinct chemical structure, highlighting that different molecular scaffolds can effectively inhibit the same enzymatic target.
Figure 1: Signaling Pathway of PPO Inhibitors
References
- 1. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, this compound and M&B 39279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant Photodynamic Stress: What's New? [frontiersin.org]
Validating the Link Between LS 82-556 and Protoporphyrin IX Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LS 82-556, a potent inhibitor of protoporphyrinogen oxidase (Protox), with other methods for inducing protoporphyrin IX (PpIX) accumulation. Protoporphyrin IX, a photosensitive molecule, is a crucial intermediate in the heme biosynthesis pathway and a key player in photodynamic therapy (PDT). Understanding the mechanisms to control its accumulation is vital for advancing cancer research and developing novel therapeutic strategies.
Executive Summary
This compound is a peroxidizing herbicide that effectively induces the accumulation of Protoporphyrin IX by inhibiting the enzyme protoporphyrinogen oxidase. This guide details the mechanism of action of this compound, compares its potency with other Protox inhibitors, and contrasts this method with the more commonly used 5-aminolevulinic acid (ALA) pathway for PpIX induction. While quantitative data for this compound is predominantly from botanical studies, its high potency as a Protox inhibitor suggests its potential as a valuable research tool in non-plant systems, including cancer cell lines, for studying heme metabolism and photodynamic processes. This guide provides detailed experimental protocols for researchers to validate and quantify PpIX accumulation and assess Protox inhibition.
Mechanism of Action: this compound and Protox Inhibition
The primary mechanism by which this compound induces PpIX accumulation is through the potent and specific inhibition of protoporphyrinogen oxidase (Protox), the penultimate enzyme in the heme biosynthesis pathway.
-
Protox Inhibition: this compound, along with other peroxidizing herbicides like acifluorfen and oxadiazon, acts as a competitive inhibitor of Protox.[1][2] This blockage prevents the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Accumulation of Protoporphyrinogen IX: The inhibition of Protox leads to a buildup of its substrate, protoporphyrinogen IX, within the cell.
-
Oxidation to Protoporphyrin IX: The accumulated protoporphyrinogen IX is then rapidly oxidized to PpIX by other cellular mechanisms, leading to a significant increase in the intracellular concentration of this photosensitizer.
This targeted inhibition offers a direct method to modulate the heme biosynthesis pathway and study the effects of PpIX accumulation.
Heme Biosynthesis Pathway and this compound Intervention
The following diagram illustrates the heme biosynthesis pathway and the point of intervention by this compound.
Caption: Heme biosynthesis pathway showing the enzymatic steps and the inhibitory action of this compound on Protoporphyrinogen Oxidase (Protox).
Comparison of Protoporphyrinogen Oxidase Inhibitors
| Compound | IC50 (Protox from corn etioplasts) | Reference |
| Acifluorfen-methyl | 4 nM | [1] |
| This compound | Potent Inhibitor | [2] |
| Oxadiazon | Potent Inhibitor | [2] |
Note: The potency of these inhibitors can vary depending on the source of the enzyme (plant, yeast, mammalian).
Alternative Method: 5-Aminolevulinic Acid (ALA) Administration
A widely used alternative for inducing PpIX accumulation, particularly in clinical and preclinical research for PDT, is the administration of exogenous 5-aminolevulinic acid (ALA).[3]
| Feature | This compound (Protox Inhibition) | 5-Aminolevulinic Acid (ALA) Administration |
| Mechanism | Directly inhibits the enzyme Protox, causing a buildup of its substrate which is then converted to PpIX. | Bypasses the rate-limiting step of heme synthesis (catalyzed by ALAS), leading to an overload of the pathway and subsequent accumulation of PpIX. |
| Specificity | Highly specific for the Protox enzyme. | Relies on the differential metabolic capacity of cells to convert ALA to PpIX. Cancer cells often exhibit higher uptake and altered enzyme kinetics, leading to selective accumulation.[4] |
| Application | Primarily a research tool for studying the heme pathway and phototoxicity. | Clinically approved for photodynamic diagnosis and therapy of certain cancers.[5] |
| Considerations | Potency and potential off-target effects in mammalian systems require further investigation. | The amount of PpIX accumulation can be influenced by factors like cell density, cell cycle, and iron availability.[3] |
Experimental Protocols
Measurement of Protoporphyrinogen Oxidase (Protox) Activity
This protocol is adapted from established methods for determining Protox activity by measuring the rate of protoporphyrin IX formation.
Materials:
-
Mitochondrial or other cellular fractions containing Protox
-
Protoporphyrinogen IX (substrate)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Spectrofluorometer
Procedure:
-
Prepare mitochondrial fractions from cell or tissue samples.
-
Prepare a fresh solution of protoporphyrinogen IX by reduction of protoporphyrin IX with sodium amalgam.
-
In a fluorometer cuvette, mix the mitochondrial preparation with the assay buffer.
-
To test inhibition, pre-incubate the mitochondrial preparation with this compound or other inhibitors for a specified time.
-
Initiate the reaction by adding protoporphyrinogen IX to the cuvette.
-
Monitor the increase in fluorescence at an emission wavelength of ~630-635 nm (with excitation at ~405 nm), corresponding to the formation of protoporphyrin IX.
-
Calculate the rate of reaction from the linear portion of the fluorescence increase over time.
-
For inhibitor studies, determine the IC50 value by measuring the reaction rate at various inhibitor concentrations.
Quantification of Protoporphyrin IX Accumulation
This protocol describes the quantification of intracellular PpIX using High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific method.
Materials:
-
Cell culture treated with this compound, ALA, or other inducing agents
-
Cell lysis buffer (e.g., RIPA buffer)
-
Solvent for extraction (e.g., acidified methanol)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Protoporphyrin IX standard
Procedure:
-
Treat cells in culture with the desired concentration of this compound or other inducing agents for a specified duration.
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract PpIX from the cell lysate by adding an appropriate solvent (e.g., methanol/perchloric acid).
-
Centrifuge the mixture to pellet cell debris and collect the supernatant.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute PpIX using a suitable mobile phase gradient (e.g., acetonitrile/water with trifluoroacetic acid).
-
Detect PpIX using a fluorescence detector set to an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.
-
Quantify the amount of PpIX by comparing the peak area to a standard curve generated with known concentrations of a PpIX standard.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the effects of this compound.
Caption: Workflow for assessing the inhibitory effect of this compound on Protoporphyrinogen Oxidase activity.
Caption: Workflow for the quantification of intracellular Protoporphyrin IX accumulation using HPLC.
Conclusion
This compound provides a powerful and specific tool for researchers to induce the accumulation of protoporphyrin IX by directly inhibiting protoporphyrinogen oxidase. While its application has been predominantly in the field of herbicides, its potent mechanism of action holds significant promise for basic research and drug development, particularly in the context of photodynamic therapy. By offering a distinct mechanism compared to the conventional ALA-based approach, this compound and other Protox inhibitors open new avenues for investigating the regulation of the heme biosynthesis pathway and for developing novel strategies to manipulate PpIX levels for therapeutic benefit. The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of this compound and compare its efficacy with other methods in relevant cellular models. Further research is warranted to fully elucidate the potential of this compound in mammalian systems and its translational applications.
References
- 1. apps.who.int [apps.who.int]
- 2. US7671254B2 - Herbicide resistance gene, compositions and methods - Google Patents [patents.google.com]
- 3. Protoporphyrin IX accumulation in cells treated with 5-aminolevulinic acid: dependence on cell density, cell size and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 5. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LS 82-556: A Procedural Guide
For researchers, scientists, and drug development professionals handling LS 82-556, a critical aspect of laboratory safety and responsible chemical management lies in its proper disposal. Adherence to established protocols is essential to mitigate environmental impact and ensure a safe laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data.
Immediate Disposal Guidelines
Proper disposal of this compound, as with any chemical waste, should be conducted in accordance with local, state, and federal regulations. The primary recommendation is to utilize a licensed professional waste disposal service.
Key Disposal Steps:
-
Consult Safety Data Sheet (SDS): Before handling, always review the latest SDS for this compound for the most current safety and disposal information.
-
Professional Disposal: Engage a licensed professional waste disposal company to handle the material.[1] This ensures that the disposal method complies with all regulatory requirements.
-
Material Collection: Adhered or collected material should be carefully gathered and prepared for disposal by the professional service.[1]
Quantitative Disposal Data
At present, specific quantitative data regarding concentration limits, pH requirements, or temperature ranges for the disposal of this compound are not publicly available in the reviewed documentation. It is imperative to consult with the professional waste disposal service for their specific requirements and guidance.
Experimental Protocols for Disposal
Detailed experimental protocols for the neutralization or decomposition of this compound are not provided in the available safety documentation. The recommended procedure relies on professional waste management services that are equipped to handle such chemicals.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures and utilizing professional services, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Safe Handling and Disposal of LS 82-556: A Procedural Guide
This document provides essential safety and logistical information for handling the chemical compound LS 82-556. Due to the limited publicly available safety data, this guide is based on established best practices for handling substances of unknown or high toxicity. This compound has been identified in scientific literature as a peroxidizing herbicide belonging to the pyridine carboxamide class of chemicals.[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase.[2][3] Given its intended biological activity and the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach is mandatory.
Pre-Handling Risk Assessment
Before any work with this compound commences, a thorough risk assessment must be conducted. This assessment should identify potential hazards and outline procedures to minimize exposure. All personnel must be trained on these procedures and the potential risks.
Available Compound Information:
| Identifier | Value | Source |
| Chemical Name | (S)3-N-(methylbenzyl)carbamoyl-5-propionyl-2,6-lutidine | [2][4] |
| CAS Number | 92751-45-6 | [5] |
| Chemical Class | Pyridine Carboxamide | [1] |
| Mechanism of Action | Protoporphyrinogen Oxidase Inhibitor | [2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure minimal exposure. The following table summarizes the recommended PPE for all handling procedures involving this compound.[6][7][8]
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove should be disposed of immediately upon contamination. The inner glove provides secondary protection. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Provides protection from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Given the unknown inhalation toxicity, respiratory protection is crucial, especially when handling the solid form. |
| Body Protection | A disposable, chemical-resistant lab coat or coveralls. | Should be changed immediately if contaminated. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects against spills. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound, especially of the solid compound, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
Step 2: Weighing and Aliquoting (Solid Compound)
-
Perform all weighing operations within a chemical fume hood.
-
Use disposable weighing boats to prevent cross-contamination.
-
Handle the compound gently to avoid generating airborne dust.
-
After weighing, securely cap the primary container and decontaminate the exterior before returning it to storage.
Step 3: Solution Preparation
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and sealed with parafilm.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Step 4: Experimental Use
-
When using solutions of this compound, always wear the prescribed PPE.
-
Conduct all procedures that may generate aerosols within a chemical fume hood.
-
Avoid skin contact and inhalation.
Disposal Plan
Chemicals of unknown or high toxicity must be treated as hazardous waste.[10][11][12]
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing boats, paper towels) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11][14] Never pour this compound down the drain.
Visualizations
The following diagrams illustrate key procedural and logical frameworks for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-lutidine, 108-48-5 [thegoodscentscompany.com]
- 5. targetmol.com [targetmol.com]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. crcindustries.com.au [crcindustries.com.au]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
